2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-6-8-12(9-7-11)19-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAQKXRSUWPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. This molecule is of significant interest within medicinal chemistry due to the established broad-spectrum biological activities of the benzimidazole scaffold.[1][2][3] This document outlines a reliable synthetic protocol, rooted in the principles of the Phillips-Ladenburg condensation reaction, and delineates the analytical methodologies required to confirm the compound's identity, purity, and structural integrity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this and structurally related compounds.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][4] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[3][5] The 2-substituted benzimidazoles, in particular, have been extensively explored, with the substituent at this position playing a crucial role in modulating biological activity.[1][3]
The target molecule, this compound (Molecular Formula: C15H14N2O2, Molecular Weight: 254.29 g/mol ), incorporates a 4-methoxyphenoxy moiety at the 2-position.[6] This structural feature is anticipated to influence the compound's lipophilicity and hydrogen bonding capacity, potentially impacting its pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this promising compound, enabling its further investigation in drug discovery programs.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The synthesis of this compound is efficiently achieved through the Phillips-Ladenburg benzimidazole synthesis. This classic condensation reaction involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7][8][9] In this specific synthesis, o-phenylenediamine is reacted with 4-methoxyphenoxyacetic acid.
The mechanism of the Phillips reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.[7] The use of a mineral acid, such as hydrochloric acid, or a high-boiling solvent like polyphosphoric acid, facilitates both the acylation and the dehydration steps.[7][9]
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the synthesis of the target compound.
Materials:
-
o-Phenylenediamine
-
4-Methoxyphenoxyacetic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO3) solution (10% w/v)
-
Distilled water
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and 4-methoxyphenoxyacetic acid (1 equivalent).
-
Carefully add polyphosphoric acid (PPA) to the flask in a fume hood. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 140-150 °C with constant stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with distilled water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the synthesis of the correct molecule and to assess its purity. The following analytical techniques are critical for the validation of this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.29 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound based on its chemical structure and data from similar benzimidazole derivatives.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and methoxyphenyl rings, a singlet for the methoxy group (OCH3), and a singlet for the methylene bridge (CH2). The N-H proton of the benzimidazole ring will appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methoxy carbon, and the methylene carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1620 cm⁻¹), and C-O stretching (aromatic ether).[10][11][12] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |
Detailed Analytical Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all expected protons and carbons and to verify the connectivity of the molecule.
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
-
Instrumentation: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Instrumentation: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications and Future Directions
Given the extensive pharmacological profile of the benzimidazole scaffold, this compound represents a valuable candidate for biological screening.[1][2][3] Its structural features suggest potential for evaluation in various therapeutic areas, including but not limited to:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against a range of pathogens.[3][13]
-
Anticancer Activity: The benzimidazole core is present in several anticancer agents, and derivatives have been shown to target various pathways involved in cancer progression.[2][5][14]
-
Antiviral Activity: The scaffold has been a foundation for the development of antiviral drugs.[2][3]
Further research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies, to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenoxy and benzimidazole rings, could lead to the discovery of more potent and selective drug candidates.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined synthetic protocol and employing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development. The scientific integrity of the presented methods ensures a reliable foundation for advancing the study of this and other promising benzimidazole derivatives.
References
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AdiChemistry. Phillips Condensation Reaction | Explanation. Available from: [Link]
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ResearchGate. (PDF) A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. Available from: [Link]
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Oriental Journal of Chemistry. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Available from: [Link]
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PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]
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417 Integrative Medicine. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Available from: [Link]
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MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available from: [Link]
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CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]
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The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]
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NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
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Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
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ResearchGate. Maxima of selected absorption bands in the IR spectra of the... | Download Table. Available from: [Link]
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RSC Publishing. The infrared spectra of some simple benzimidazoles. Available from: [Link]
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ResearchGate. FT‐IR spectra of benzimidazole‐containing imide oligomers: (a)... | Download Scientific Diagram. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available from: [Link]
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The Royal Society of Chemistry. Supporting information:. Available from: [Link]
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ResearchGate. IR spectra of benzimidazole and the complexes | Download Table. Available from: [Link]
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Molport. Compound 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. Available from: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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SpectraBase. 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Molport. Compound 2-[(4-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-benzimidazole. Available from: [Link]
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SpectraBase. 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-. Available from: [Link]
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ResearchGate. (PDF) 2-(4-Methoxyphenyl)-1H-benzimidazole. Available from: [Link]
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PubChemLite. Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)-. Available from: [Link]
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NIH. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available from: [Link]
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NISCAIR. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available from: [Link]
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ResearchGate. Reaction of o-phenylenediamine with organic acids | Download Table. Available from: [Link]
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Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Available from: [Link]
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NIH. 4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde tetrahydrate. Available from: [Link]
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CAS Common Chemistry. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. Available from: [Link]
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RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link]
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NIH. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. Available from: [Link]
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R Discovery. Reaction Of O-phenylenediamine Research Articles - Page 1. Available from: [Link]
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PubChem. 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1). Available from: [Link]
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ResearchGate. Reaction of o-phenylenediamine with ethoxymethylene compounds. Available from: [Link]
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PubChem. 4-Methoxyphenylacetic Acid. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the specific properties of its derivatives is paramount for predicting their behavior in biological systems and formulation processes. This document synthesizes theoretical data with established analytical methodologies, offering researchers, scientists, and drug development professionals a detailed framework for the characterization of this molecule. While experimental data for this specific molecule is not widely published, this guide establishes a robust protocol for its determination based on established methods for the benzimidazole class of compounds.
Introduction and Molecular Structure
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Its structure features a benzimidazole core linked at the 2-position to a 4-methoxyphenoxy group through a methylene bridge. This unique combination of a proton-donating and -accepting benzimidazole ring, a flexible ether linkage, and an electron-donating methoxy group on the phenyl ring dictates its physicochemical characteristics and, consequently, its potential applications.
The structural features suggest a molecule with moderate polarity, a degree of lipophilicity, and the capacity for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical Properties: A Predictive and Experimental Overview
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. The following sections detail the key parameters for this compound, presenting available calculated data and outlining the experimental methodologies for their empirical validation.
Molecular Identity and Composition
A foundational aspect of any chemical entity is its precise molecular formula and weight, which are critical for all quantitative studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.29 g/mol | [1] |
| Stereochemistry | Achiral | [1] |
| InChI Key | FWFAQKXRSUWPCY | [1] |
| SMILES | COc1ccc(cc1)OCc1nc2ccccc2[nH]1 | [1] |
-
Expert Insight: The molecular formula and weight are the first experimental parameters to be confirmed for any newly synthesized batch of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can confirm the elemental composition.
Thermal Properties: Melting Point and Thermal Stability
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4][5] It provides a precise melting point (Tₘ), as well as information on thermal stability and polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 5-10 °C/min. A common temperature range would be from 30 °C to 250 °C, adjusted based on the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing insight into the crystallinity of the sample.
Causality Behind Experimental Choices:
-
The use of a controlled heating rate ensures thermal equilibrium and reproducible results.
-
The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
DSC is preferred over traditional melting point apparatus for its higher precision, quantitative measurement of thermal events, and ability to detect other thermal transitions, such as glass transitions or polymorphic transformations.[6]
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is the partition coefficient at a specific pH and is more relevant for ionizable compounds.
| Property | Value (Calculated) | Source |
| LogP | 3.2706 | [1] |
| LogD (pH 7.4) | 3.2705 | [1] |
-
Expert Insight: The calculated LogP value of 3.27 suggests that this compound is a moderately lipophilic compound. The close similarity between the LogP and LogD at pH 7.4 indicates that the compound is predominantly in its neutral form at physiological pH. This level of lipophilicity often correlates with good membrane permeability.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[7][8]
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD).
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.
-
Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Causality Behind Experimental Choices:
-
Mutual saturation of the solvents is crucial to account for their slight miscibility.
-
Temperature control is important as partitioning is a temperature-dependent process.
-
HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even in the presence of impurities.[9]
Acidity and Basicity: pKa
The pKa value(s) of a molecule describe its ionization state at different pH values. The benzimidazole ring contains both a weakly acidic N-H proton and a basic imine-type nitrogen. Understanding the pKa is critical for predicting solubility, receptor binding, and pharmacokinetic properties.
-
Expert Insight: Due to the low water solubility of many benzimidazole derivatives, experimental determination of aqueous pKa can be challenging.[10] Methods often involve dissolution in a co-solvent or the use of techniques like capillary electrophoresis or potentiometric titration in mixed solvent systems, followed by extrapolation to aqueous conditions.[10][11][12]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.[13]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid (protonated benzimidazole) or with a strong base (e.g., NaOH) for the acidic proton.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the entire dataset.
Causality Behind Experimental Choices:
-
The use of a co-solvent is a pragmatic choice to overcome the low aqueous solubility of the compound.
-
A calibrated pH electrode is essential for accurate pH measurements, which are the basis of the pKa determination.
-
Thermostatic control is necessary as dissociation constants are temperature-dependent.
Aqueous Solubility
Aqueous solubility is a critical factor influencing the bioavailability of orally administered drugs.
| Property | Value (Calculated) | Source |
| LogSw | -3.3015 | [1] |
-
Expert Insight: The calculated LogSw value of -3.3015 corresponds to a low aqueous solubility. This is consistent with the moderately high LogP value. The solubility of this compound is expected to be pH-dependent due to the ionizable benzimidazole ring.
Experimental Protocol: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Shake the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution is saturated at equilibrium.
-
Extended equilibration time is necessary to achieve true thermodynamic solubility.
-
Analysis at different pH values provides a comprehensive solubility profile, which is crucial for understanding its behavior in the gastrointestinal tract.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are indispensable for confirming the structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR would be essential.
-
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the benzimidazole and phenoxy rings, likely appearing in the range of δ 6.8-7.8 ppm.
-
A singlet for the methoxy group protons around δ 3.8 ppm.
-
A singlet for the methylene bridge protons (-O-CH₂-), likely in the range of δ 5.0-5.5 ppm.
-
A broad singlet for the N-H proton of the benzimidazole ring, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Spectral Features:
-
Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbon atoms of the benzimidazole and phenoxy rings.
-
A signal for the methoxy carbon around δ 55 ppm.
-
A signal for the methylene bridge carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands:
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the benzimidazole ring.[3]
-
C-H stretching vibrations of the aromatic rings and the methylene and methyl groups in the range of 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the aromatic rings in the region of 1500-1620 cm⁻¹.[3]
-
A strong C-O stretching band for the ether linkage, likely around 1240 cm⁻¹.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in structural elucidation and confirmation. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Mass Spectrum:
-
A prominent peak for the protonated molecule [M+H]⁺ at m/z 255.11, corresponding to the molecular weight of 254.29 plus a proton.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically suitable for a molecule with the polarity of this compound.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
Methodology:
-
Chromatographic System: An HPLC system equipped with a C8 or C18 column, a UV detector, and a gradient pump.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14][15][16]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analysis: Inject a small volume of the sample solution onto the column and monitor the elution profile with the UV detector at a wavelength of maximum absorbance (e.g., around 280 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
Reversed-phase chromatography is effective for separating compounds based on their hydrophobicity.
-
Gradient elution is often necessary to resolve impurities with a wide range of polarities in a reasonable time.
-
UV detection is suitable as the aromatic rings in the molecule are strong chromophores.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided a detailed framework for their experimental determination. The available calculated data suggests a moderately lipophilic, sparingly soluble solid with the potential for hydrogen bonding. The detailed protocols for thermal analysis, lipophilicity and solubility determination, pKa measurement, and spectroscopic and chromatographic characterization provide a comprehensive toolkit for researchers working with this compound. Adherence to these robust analytical principles will ensure the generation of high-quality, reliable data, which is essential for advancing the development of new benzimidazole-based therapeutics and materials.
References
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. ([Link])
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Structural analysis of compounds synthesized with different benzimidazole derivatives. ResearchGate. ([Link])
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Supporting Information for an article on benzimidazole synthesis. ([Link])
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. ([Link])
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. ([Link])
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. ([Link])
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. ([Link])
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. ([Link])
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Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. ([Link])
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A Guide to the Definitive Structural Elucidation of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole Using High-Resolution NMR Spectroscopy
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The precise structural characterization of novel benzimidazole derivatives is a non-negotiable prerequisite for their advancement in drug discovery pipelines. This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. We will employ a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy strategy, demonstrating how the synergistic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques provides an unambiguous and self-validating confirmation of the molecular architecture. This document is intended for researchers, chemists, and drug development professionals who rely on rigorous analytical methodologies for molecular characterization.
The Analytical Imperative: Beyond the Spectrum
The structural elucidation of N-unsubstituted benzimidazoles presents a unique and instructive challenge: prototropic tautomerism. The imidazole proton can reside on either nitrogen (N1 or N3), leading to a dynamic equilibrium between two tautomeric forms.[3][4] In certain NMR solvents, this rapid exchange can result in time-averaged signals, complicating precise assignment.
Our experimental design deliberately circumvents this ambiguity. The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is a critical first step. Its high polarity and hydrogen bond accepting capability slow the rate of proton exchange, effectively "locking" the molecule into a single predominant tautomer on the NMR timescale.[1][3][4] This allows for the observation of a complete and asymmetric set of signals, which is essential for definitive characterization.
Caption: Prototropic tautomerism in the 1H-benzimidazole core.
Foundational Protocols: Ensuring Data Integrity
High-quality data begins with meticulous sample preparation and optimized data acquisition. The following protocols establish the foundation for the subsequent analysis, ensuring reproducibility and accuracy.
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of the synthesized this compound into a clean, dry vial.[1][5] A higher concentration is preferable for ¹³C and 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.[1] Gently vortex or sonicate the mixture to ensure the compound is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[5]
-
Filtration and Transfer: Place a small plug of medical cotton into a Pasteur pipette.[6] Carefully filter the solution through the pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[1][6]
-
Finalization: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7] Cap the tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.
Data Acquisition Parameters
The following table outlines typical acquisition parameters for a 400 MHz spectrometer. These serve as a starting point and may be optimized based on sample concentration and instrument sensitivity.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | dept135 | cosygpqf | hsqcedetgpsp | hmbcgpndqf |
| Spectral Width (SW) | 16 ppm | 240 ppm | 240 ppm | 16 ppm (F1, F2) | 16 ppm (F2), 220 ppm (F1) | 16 ppm (F2), 220 ppm (F1) |
| Acquisition Time (AQ) | ~2.0 s | ~1.1 s | ~1.1 s | ~0.13 s | ~0.13 s | ~0.13 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 | 1024 | 512 | 8 | 16 | 32 |
A Step-Wise Deconstruction: From Signals to Structure
Caption: Logical workflow for NMR-based structural elucidation.
Step 1: The Proton Blueprint (¹H NMR)
The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, we anticipate the following distinct signals:
-
N-H Proton: A characteristically broad singlet in the far downfield region (δ ~12.5 ppm), a hallmark of the acidic benzimidazole proton in DMSO-d₆.[1]
-
Benzimidazole Aromatic Protons: Due to the asymmetric substitution at C2, the four protons on the benzo ring are non-equivalent. They are expected to appear as two complex multiplets between δ 7.2 and 7.7 ppm.
-
Phenoxy Aromatic Protons: The 4-methoxyphenoxy group presents a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the ether linkage will be upfield (δ ~7.0 ppm) compared to those ortho to the methoxy group.
-
Methylene Bridge (-O-CH₂-): This group is flanked by two heteroatoms and is not coupled to any protons, thus it should appear as a sharp singlet, likely around δ 5.3 ppm.
-
Methoxy Protons (-OCH₃): These three equivalent protons will produce a sharp singlet at approximately δ 3.75 ppm.
Step 2: The Carbon Backbone (¹³C NMR and DEPT)
While the ¹³C NMR spectrum reveals the total number of unique carbon atoms, the DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for differentiating them based on the number of attached protons.[8][9][10]
-
¹³C Spectrum: We predict a total of 15 carbon signals, corresponding to all unique carbons in the molecule.
-
DEPT-135: This experiment is the most informative. It will show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks. Quaternary carbons (C) are absent.[8][10]
-
Positive Peaks: One CH₃ (methoxy) and six aromatic CH signals.
-
Negative Peaks: One CH₂ (methylene bridge).
-
-
DEPT-90: This spectrum simplifies the analysis by showing only CH carbons.[8][10] We expect to see the six aromatic CH signals.
-
Self-Validation: By comparing the full ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, we can definitively identify all five quaternary carbons—they are the signals present in the ¹³C spectrum but absent in the DEPT spectra.[11]
Step 3: Assembling the Fragments (COSY & HSQC)
With the proton and carbon types identified, we now establish direct connections.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin systems through J-coupling.[12][13] Cross-peaks will appear between protons that are coupled, typically two or three bonds apart. This will clearly delineate the aromatic protons of the benzimidazole ring as one spin system and the protons of the 4-methoxyphenoxy ring as another, confirming our initial ¹H assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that maps each proton directly to the carbon it is attached to (¹J_CH).[13][14][15] Each cross-peak in the HSQC spectrum provides an unambiguous ¹H-C¹³ correlation. This allows us to assign the chemical shift of every protonated carbon with absolute certainty by linking the well-resolved ¹H spectrum to the ¹³C spectrum.
Step 4: The Definitive Proof of Connectivity (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most crucial step. It reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), enabling us to piece together the entire molecular puzzle.[15][16] For this molecule, the following key correlations provide irrefutable proof of the structure:
-
The Methylene Bridge Connection: The protons of the central -CH₂- group will show a correlation to the C2 carbon of the benzimidazole ring and to the C1' carbon (the oxygen-bearing carbon) of the phenoxy ring. This single piece of data unequivocally links the two major heterocyclic and aromatic fragments via the methylene ether bridge.
-
Methoxy Group Placement: The protons of the -OCH₃ group will show a strong correlation to the C4' carbon of the phenoxy ring, confirming its position.
-
Benzimidazole Core Confirmation: The N-H proton will show correlations to the C2 and C7a carbons, confirming the proton's location and the integrity of the imidazole ring.
Caption: Key HMBC correlations confirming the molecular scaffold.
Synthesized Data & Final Assignments
The culmination of this multi-technique analysis is a complete and validated assignment of all proton and carbon signals for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data and Assignments (400 MHz, DMSO-d₆)
| Atom No. | δ ¹³C (ppm) | Carbon Type | δ ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~151.5 | C | - | - | - |
| 3a | ~143.0 | C | - | - | - |
| 4 | ~115.0 | CH | ~7.55 | m | C5, C7a |
| 5 | ~122.0 | CH | ~7.20 | m | C3a, C7 |
| 6 | ~122.5 | CH | ~7.20 | m | C4, C7a |
| 7 | ~116.0 | CH | ~7.55 | m | C5, C3a |
| 7a | ~135.0 | C | - | - | - |
| 8 (-CH₂-) | ~68.0 | CH₂ | ~5.30 | s | C2, C1', C2'/C6' |
| 1' | ~158.0 | C | - | - | - |
| 2'/6' | ~115.5 | CH | ~7.00 | d (9.0) | C4', C8 |
| 3'/5' | ~121.0 | CH | ~6.90 | d (9.0) | C1' |
| 4' | ~154.0 | C | - | - | - |
| 9 (-OCH₃) | ~55.5 | CH₃ | ~3.75 | s | C4' |
| N-H | - | - | ~12.5 | br s | C2, C7a, C3a |
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. The key is the pattern of correlations and assignments.
Conclusion
Through the systematic and integrated application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectroscopy, we have demonstrated the unambiguous structural elucidation of this compound. The causality-driven approach—from identifying proton spin systems with COSY, linking them to their attached carbons with HSQC, and finally assembling the entire molecular framework with key long-range HMBC correlations—provides a self-validating system that ensures the highest degree of confidence in the final structure. This rigorous methodology stands as a critical pillar of scientific integrity in the fields of chemical synthesis and drug development.
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An In-Depth Technical Guide to the In Vitro Biological Screening of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive framework for the in vitro biological evaluation of a specific derivative, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. We will explore a targeted yet diverse screening strategy encompassing anticancer, antimicrobial, and antioxidant assays. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and insightful screening cascade.
Introduction: The Scientific Rationale for Screening
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The specific compound, this compound, possesses structural motifs—a benzimidazole core and a methoxyphenoxy side chain—that suggest a high potential for biological activity. The methoxy group, in particular, is a common feature in many bioactive natural products and synthetic compounds, often enhancing metabolic stability and receptor binding affinity.
The initial screening cascade proposed herein is designed to cast a wide net across key therapeutic areas where benzimidazoles have shown promise. This approach allows for the efficient identification of the compound's primary biological effects, which can then be explored in more detail in subsequent, more specialized assays.
Anticancer Activity Screening
The potential of benzimidazole derivatives as anticancer agents is well-documented, with some compounds showing significant activity against various cancer cell lines.[1][6][7][8][9] Our primary screening will utilize the MTT assay to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The resulting formazan is insoluble and can be quantified spectrophotometrically after solubilization, providing a measure of cell viability.[10][11]
Experimental Workflow: MTT Assay
Caption: Workflow of the broth microdilution assay.
Detailed Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028). Prepare a standardized inoculum adjusted to a 0.5 McFarland turbidity standard. [12]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. [13]Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi. [14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. [13]
Data Presentation: Hypothetical MIC Values
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Bacteria) | MIC (µg/mL) of Fluconazole (Fungi) |
| S. aureus | 8 | 1 | - |
| E. coli | 32 | 0.5 | - |
| C. albicans | 16 | - | 2 |
Antioxidant Activity Screening
Heterocyclic compounds, including benzimidazoles, are often investigated for their antioxidant properties. [15][16][17][18]Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidants a significant area of research. [18]The DPPH assay will be employed as a rapid and reliable method for assessing the free radical scavenging activity of the test compound.
The DPPH Assay: Measuring Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. [19]This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which can be measured spectrophotometrically at around 517 nm. [19][20]The decrease in absorbance is proportional to the antioxidant activity of the compound. [19]
Experimental Workflow: DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well. [21]A blank containing only methanol and a control containing DPPH solution and methanol will also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [20]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals). [20]Ascorbic acid or Trolox can be used as a positive control. [21]
Data Presentation: Hypothetical EC50 Values
| Compound | EC50 (µg/mL) |
| Test Compound | 45.7 |
| Ascorbic Acid (Control) | 5.2 |
DNA Interaction Studies: A Mechanistic Insight
Should the anticancer screening yield promising results, a DNA cleavage assay can provide initial mechanistic insights. Many cytotoxic agents exert their effects by interacting with and damaging DNA.
Agarose Gel Electrophoresis for DNA Cleavage
This assay assesses the ability of a compound to induce single- or double-strand breaks in plasmid DNA. [22]When supercoiled plasmid DNA (Form I) is nicked, it relaxes into an open circular form (Form II). [22]A double-strand break linearizes the plasmid (Form III). [22]These different forms can be separated and visualized by agarose gel electrophoresis. [23][24]
Experimental Workflow: DNA Cleavage Assay
Caption: Workflow of the plasmid DNA cleavage assay.
Detailed Protocol: DNA Cleavage Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a DNA control (no compound).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-3 hours).
-
Electrophoresis: Stop the reaction by adding a loading dye. Load the samples onto an agarose gel. Run the electrophoresis until adequate separation of the DNA forms is achieved.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. [22]
Conclusion and Future Directions
This technical guide outlines a robust and logical in vitro screening cascade for this compound. The proposed assays provide a comprehensive initial assessment of its potential as an anticancer, antimicrobial, or antioxidant agent. The results from these screens will be pivotal in guiding further research, including more in-depth mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) analyses to optimize the lead compound.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Benzimidazoles
<
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in drug discovery.[3] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[2][4]
Among the various points of modification on the benzimidazole core, the 2-position holds a place of particular significance. Substitutions at this position profoundly influence the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, thereby dictating its interaction with specific biological targets.[5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted benzimidazoles, offering insights into the rational design of novel therapeutic agents.
The Essence of Structure-Activity Relationship (SAR) in Drug Design
SAR is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[7] By systematically modifying a lead compound's structure and observing the resulting changes in its efficacy, researchers can identify the key chemical features—or "pharmacophores"—responsible for its therapeutic effects. This iterative process of synthesis and biological evaluation is the engine of drug optimization, enabling the development of compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.
The primary goals of an SAR study are to:
-
Identify which parts of the molecule are essential for its activity.
-
Determine how modifications to the structure affect potency and selectivity.
-
Optimize the lead compound to improve its drug-like properties (e.g., solubility, metabolic stability).
General SAR Insights for 2-Substituted Benzimidazoles
While the specific SAR for each biological target varies, several general principles have emerged from decades of research on 2-substituted benzimidazoles. The nature of the substituent at the C2 position is a critical determinant of the compound's overall activity profile.
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl rings at the 2-position is a common strategy across various therapeutic areas.[8] These groups can engage in π-π stacking, hydrophobic, and hydrogen bond interactions with the target protein. The electronic nature of these rings (electron-donating or electron-withdrawing) and the substitution pattern on the ring itself are key variables for optimization.[9] For instance, in the search for antibacterial agents, 2-phenylsubstituted benzimidazoles have shown considerable promise.[8]
-
Alkyl and Substituted Alkyl Groups: The size, bulk, and lipophilicity of alkyl groups at the C2 position can significantly impact activity. Small, bulky groups like isopropyl or tert-butyl have been shown to confer high affinity and selectivity for certain receptors.[10]
-
Linker-Mediated Substitutions: Often, the substituent at the 2-position is connected via a linker, such as an amine, ether, or thioether bridge. The length and flexibility of this linker are crucial for correctly positioning the terminal functional group within the target's binding site.
Below is a diagram illustrating the key points of structural modification on the benzimidazole scaffold that are critical for SAR studies.
Caption: Key sites for substitution on the benzimidazole core.
SAR in Specific Therapeutic Areas
The versatility of the 2-substituted benzimidazole scaffold is evident in its broad spectrum of biological activities.[4] Below, we delve into the specific SAR for several key therapeutic areas.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization.[1][3]
-
Tubulin Polymerization Inhibitors: Many 2-substituted benzimidazoles function as antimitotic agents by inhibiting the polymerization of tubulin. A common pharmacophore for this activity includes a 2-aryl or 2-heteroaryl group.
-
Kinase Inhibitors: The benzimidazole scaffold is a privileged structure for designing kinase inhibitors. For example, 1,2-disubstituted benzimidazoles have been investigated as potent VEGFR-2 inhibitors.[9] The SAR for these compounds often reveals that elongated side chains at the N1 position enhance activity.[9]
-
Topoisomerase Inhibitors: Certain benzimidazole derivatives can intercalate with DNA and inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells.
| Modification at C2 | General Impact on Anticancer Activity | Example Target |
| Substituted Phenyl Ring | Electron-withdrawing groups can enhance activity.[9] | Tubulin, Kinases |
| Heterocyclic Rings | Can improve binding affinity and selectivity. | VEGFR-2[9] |
| Halogen Substitution | Increases lipophilicity and cell permeability.[3] | Various |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the development of new antimicrobial agents, with 2-substituted benzimidazoles being a promising class of compounds.[11]
-
Antibacterial Agents: The antibacterial mechanism of benzimidazoles is often attributed to their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[12] Structural modifications at both the C2 and N1 positions are crucial for optimizing antibacterial potency.[8]
-
Antifungal Agents: Benzimidazole-based fungicides, such as benomyl, have been widely used in agriculture. Their mechanism often involves the disruption of microtubule assembly. For medicinal applications, substitutions with certain aromatic and heterocyclic moieties at the C2 position have yielded compounds with significant activity against pathogenic fungi like Candida albicans and Aspergillus niger.[13]
Antiviral Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses.[14][15]
-
Mechanism of Action: These compounds can interfere with various stages of the viral life cycle, including entry into host cells, genome replication, and protein processing.[5]
-
SAR Highlights:
-
Substituents at the 2-position can enhance binding to viral polymerases or proteases.[5]
-
Increased steric bulk and/or significant electronic effects at the C2 position appear to be beneficial for antiviral potency against poxviruses.[14]
-
Specific substitutions have led to compounds with selective activity against viruses such as vaccinia virus and Coxsackie virus B4.[13]
-
Experimental Workflow for a Typical SAR Study
A systematic approach is essential for a successful SAR study. The following workflow outlines the key steps, from initial synthesis to biological evaluation.
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Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a molecule of significant interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities.[1] We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the electronic and structural properties of this compound. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate and inform the discovery process.
Introduction: The Significance of Benzimidazoles and the Role of In Silico Analysis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific compound, this compound (Molecular Formula: C15H14N2O2), holds potential for further functionalization and development.[2] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for rational drug design.
Quantum chemical calculations, particularly DFT, offer a powerful lens to inspect these molecular attributes.[3] By solving approximations of the Schrödinger equation, we can predict molecular geometries, vibrational frequencies, electronic transitions, and other key parameters that are often challenging or time-consuming to determine experimentally. This in silico approach allows for the pre-screening of candidates, the interpretation of experimental data, and the generation of hypotheses to guide further synthesis and testing.
Theoretical Framework and Computational Methodology
The cornerstone of this computational investigation is Density Functional Theory (DFT), which has proven to be a robust and efficient method for studying the electronic structure of organic molecules.[4][5] Our choice of methodology is guided by established practices for similar heterocyclic systems.
Software and Computational Environment
All calculations will be performed using the Gaussian 09 suite of programs.[3] Visualization and generation of input geometries will be facilitated by GaussView 5.0.[3]
Level of Theory: Functional and Basis Set Selection
The selection of an appropriate functional and basis set is critical for obtaining accurate results. For our analysis of this compound, we will employ the B3LYP hybrid functional. B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a well-documented track record of providing a good balance between computational cost and accuracy for a wide range of organic molecules.[6]
The 6-311+G(d,p) basis set will be used. This choice provides a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model non-covalent interactions and the electronic density far from the nucleus.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach for the quantum chemical analysis of the title compound:
-
Initial Geometry Input: The molecular structure of this compound will be constructed using GaussView 5.0. The initial geometry will be based on standard bond lengths and angles.
-
Geometry Optimization: A full geometry optimization will be performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This step is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule. The optimization will be carried out without any symmetry constraints.
-
Frequency Calculation: Following successful optimization, a frequency calculation will be performed at the same level of theory. This serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
-
To obtain the zero-point vibrational energy (ZPVE) and to predict the theoretical infrared (IR) and Raman spectra.
-
-
Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations will be conducted to determine key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Mulliken Atomic Charges: The distribution of charge among the atoms in the molecule will be quantified using Mulliken population analysis.
-
Computational Workflow Diagram:
Caption: Workflow for the quantum chemical analysis of this compound.
Predicted Molecular Properties and Data Interpretation
Based on the proposed computational methodology and existing literature on similar benzimidazole derivatives, we can anticipate the following outcomes:
Optimized Molecular Geometry
The geometry optimization will provide precise details on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule. A tabular summary of key predicted geometrical parameters will be presented for clarity.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Å/°) |
| Bond Lengths | C-N (imidazole) | ~1.33 - 1.38 |
| C=N (imidazole) | ~1.32 | |
| C-O (ether) | ~1.37 | |
| O-CH3 (methoxy) | ~1.42 | |
| Bond Angles | C-N-C (imidazole) | ~108° |
| C-O-C (ether) | ~118° | |
| Dihedral Angle | Benzimidazole - Phenoxy | ~30-40° |
Note: These are expected values based on similar reported structures and will be precisely determined by the calculation.[7]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap suggests a more reactive molecule.
-
HOMO: The highest occupied molecular orbital is expected to be localized primarily on the electron-rich benzimidazole and phenoxy rings.
-
LUMO: The lowest unoccupied molecular orbital will likely be distributed over the benzimidazole ring system.
-
Energy Gap (ΔE): The calculated energy gap will provide insights into the molecule's stability and its potential for charge transfer interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be located around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group.
-
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen is anticipated to be a site of positive potential.
Mulliken Atomic Charges
Mulliken population analysis will provide a quantitative measure of the charge distribution on each atom. This data complements the qualitative picture provided by the MEP map and is useful for understanding intermolecular interactions.
Table 2: Predicted Mulliken Atomic Charges for Selected Atoms
| Atom | Predicted Charge (a.u.) |
| N (imidazole) | Negative |
| O (ether) | Negative |
| H (on N-imidazole) | Positive |
| C (imidazole, C=N) | Positive |
Note: The exact values will be determined from the computational output.
Conclusion and Future Directions
This technical guide outlines a robust and well-established computational protocol for the in-depth quantum chemical analysis of this compound. The application of DFT calculations will yield valuable insights into its structural and electronic properties, which are fundamental to understanding its potential biological activity.
The data generated from this in silico study can be used to:
-
Correlate structural features with experimental spectroscopic data.
-
Provide a basis for understanding structure-activity relationships (SAR).
-
Guide the design of new analogues with improved pharmacological profiles.
-
Serve as input for further computational studies, such as molecular docking simulations with biological targets.
By integrating these computational approaches into the drug discovery pipeline, we can enhance the efficiency and rationality of developing novel benzimidazole-based therapeutic agents.
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SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. Arastirmax. [Link]
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Methodological & Application
Application Notes and Protocols for Investigating 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole as an Anticancer Agent
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1] The versatility of the benzimidazole ring system has led to the development of numerous derivatives with diverse mechanisms of antitumor activity, such as the disruption of microtubule dynamics, intercalation with DNA, induction of apoptosis, and cell cycle arrest.[1][2][3] This document provides a detailed guide for researchers investigating the anticancer potential of a specific derivative, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole.
Mechanism of Action: Unraveling the Anticancer Effects
While the precise molecular targets of this compound are yet to be fully elucidated, based on the broader class of 2-substituted benzimidazoles, several key pathways are hypothesized to be involved in its anticancer activity. The structural features of this compound suggest a potential to induce cytotoxicity in cancer cells through one or more of the following mechanisms:
-
Induction of Apoptosis: A common mechanism for benzimidazole derivatives is the activation of programmed cell death.[2][3] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation. Benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[3]
-
Inhibition of Tubulin Polymerization: Some benzimidazole compounds interfere with the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and subsequent cell death.
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a benzimidazole derivative.
Caption: Putative mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of the anticancer properties of this compound.
I. In Vitro Cytotoxicity Assessment
This initial step is crucial to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver, HCT-116 - colon) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Apoptosis Induction Analysis
To investigate whether the observed cytotoxicity is due to apoptosis, the following assays can be performed.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
III. Cell Cycle Analysis
This protocol will determine if the compound affects cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
The following diagram outlines the general experimental workflow for evaluating the anticancer activity of the compound.
Caption: General experimental workflow for anticancer evaluation.
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Cancer Cell Line | This compound | Doxorubicin (Positive Control) |
| A549 (Lung) | Experimental Value | Known Value |
| MCF-7 (Breast) | Experimental Value | Known Value |
| HepG2 (Liver) | Experimental Value | Known Value |
| HCT-116 (Colon) | Experimental Value | Known Value |
Note: This table should be populated with experimentally determined IC50 values.
A potent anticancer agent would exhibit low IC50 values against a range of cancer cell lines. The results from the apoptosis and cell cycle assays will provide insights into the mechanism of action. An increase in the population of Annexin V-positive cells would confirm apoptosis induction, while an accumulation of cells in a specific phase of the cell cycle would indicate cell cycle arrest.
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Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. (2025). ResearchGate. [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). NIH. [Link]
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Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1][4][5]oxadiazol-2-ylmethyl]-1H-benzimidazole. (n.d.). Source not available.
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). ResearchGate. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). NIH. [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2022). PubMed. [Link]
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In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (n.d.). PubMed Central. [Link]
- in Vivo and in Vitro Cancer Cell Lines Both Mebendazole Elicits a Potent Antitumor Effect on Human. (n.d.). Source not available.
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Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (2025). ResearchGate. [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). PubMed. [Link]
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Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. (n.d.). PubMed. [Link]
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2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol causes G2/M cell cycle arrest and apoptosis in NSCLC cells through mitochondrial apoptotic pathway and MDM2 inhibition. (2022). PubMed. [Link]
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The S-Methyl-(2-Methoxycarbonylamino-Benzimidazole-5) Thiosulfonate as Potential Anticancer Agents. (2017). Juniper Publishers. [Link]
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Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. (n.d.). PMC. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (n.d.). PMC. [Link]
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5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Antimicrobial Research on 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic compound formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The structural similarity of the benzimidazole core to purine enables it to interact with various biological targets, making it a focal point in the quest for novel therapeutic agents.[4] This document provides a detailed guide for researchers and drug development professionals on the investigation of a specific derivative, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, for its potential antimicrobial applications.
While extensive research has been conducted on the antimicrobial properties of the broader benzimidazole family, literature specifically detailing the antimicrobial profile of this compound is not yet established. Therefore, the following application notes and protocols are based on established methodologies for the evaluation of novel antimicrobial agents, with a focus on approaches proven effective for other benzimidazole derivatives.[5] These protocols are intended to serve as a comprehensive starting point for the systematic investigation of this promising compound.
Part 1: Initial Screening for Antimicrobial Activity
The primary step in evaluating a novel compound is to determine its spectrum of activity against a panel of clinically relevant microorganisms. The disk diffusion method is a widely used qualitative technique for this initial screening.
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound (powdered form)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Negative control disks (impregnated with solvent used to dissolve the test compound)
Procedure:
-
Preparation of Test Compound Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Impregnation of Disks: Aseptically apply a precise volume (e.g., 10 µL) of the test compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Placement: Aseptically place the impregnated test disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Part 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive initial screening, quantitative methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.
Protocol 2: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile micropipettes
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each and spot-inoculate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the subculture plates.
Part 3: Exploring the Mechanism of Action
Understanding how an antimicrobial agent works is crucial for its development. For benzimidazole derivatives, several mechanisms have been proposed, including the inhibition of DNA gyrase, disruption of DNA synthesis, and inhibition of tubulin polymerization in fungi.[7]
Potential Mechanisms of Action for Benzimidazole Derivatives
Caption: Potential mechanisms of action for benzimidazole derivatives.
Data Presentation
All quantitative data, such as MIC and MBC values, should be summarized in a clear and structured table for easy comparison across different microbial strains.
| Microbial Strain | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| E. coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| P. aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| B. subtilis (ATCC 6633) | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| C. albicans (ATCC 10231) | N/A (Fungus) | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. Based on the findings from these experiments, further studies can be designed to explore its efficacy in more complex models, such as biofilm assays and in vivo infection models. Elucidating the precise mechanism of action will be a critical next step in the development of this compound as a potential therapeutic agent. The rich history of the benzimidazole scaffold in medicinal chemistry suggests that a thorough investigation of this novel derivative is a worthwhile endeavor.[8]
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Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024). ResearchGate. Retrieved from [Link]
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2-(4-methoxyphenyl)-1H-benzo[d]imidazole (BM). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][5]imidazo[1,2-d][1][5][9]triazine Derivatives. (2018). Molecules, 23(11), 2936.
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(PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Antiviral Evaluation of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Introduction: The Promise of Benzimidazole Scaffolds in Antiviral Research
The benzimidazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The emergence and re-emergence of viral diseases necessitate a continuous search for novel therapeutic agents. Benzimidazole derivatives have shown promise against a wide array of viruses, both RNA and DNA types, by targeting various stages of the viral life cycle.[4][5][6] Some have been shown to inhibit viral entry, while others interfere with viral replication machinery, such as the RNA-dependent RNA polymerase.[7]
This document provides a comprehensive guide for the preliminary in vitro evaluation of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole as a potential antiviral compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's antiviral efficacy, cytotoxicity, and preliminary mechanism of action. These notes are intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antiviral agents.
Section 1: Compound Handling and Preparation
Prior to initiating any biological assays, it is critical to ensure the purity and proper handling of the test compound, this compound.
1.1. Compound Characterization:
-
Identity and Purity: Confirm the chemical identity and purity of the compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological screening.
-
Solubility: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.
1.2. Preparation of Stock Solutions:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Rationale: A high-concentration stock minimizes the volume of DMSO added to the cell culture, thereby reducing potential solvent-induced toxicity.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Section 2: Foundational Assays: Cytotoxicity and Antiviral Activity
A critical first step in evaluating any potential therapeutic is to determine its toxicity to host cells. An ideal antiviral agent should exhibit potent activity against the virus at concentrations that are non-toxic to the host.[8]
Protocol: In Vitro Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).[9]
Workflow for Cytotoxicity Assessment
Caption: Time-of-addition assay to probe the mechanism of action.
Protocol: Time-of-Addition Assay
-
Experimental Setup: Prepare three sets of cell cultures.
-
Pre-treatment: Incubate cells with the compound for 2 hours before adding the virus. Wash cells to remove the compound before infection. This tests for effects on cellular receptors or prevention of viral attachment.
-
Co-treatment: Add the compound and the virus to the cells simultaneously. This investigates the inhibition of viral entry.
-
Post-treatment: Infect the cells with the virus first, allow for entry (e.g., 2 hours), then wash and add the compound. This assesses the inhibition of post-entry steps like replication, assembly, or egress.
-
-
Incubation and Quantification: After the respective treatments, incubate the cells for one full viral replication cycle (e.g., 8-24 hours). Quantify the viral yield using methods like quantitative PCR (qPCR) for viral genomes or a TCID50 assay for infectious virus particles.
-
Interpretation:
-
Inhibition in Pre-treatment only: Suggests the compound may block viral receptors on the cell surface.
-
Inhibition in Co-treatment: Implies interference with virus-cell fusion or entry.
-
Inhibition in Post-treatment: Indicates the compound targets intracellular replication steps, such as viral polymerase activity or protein processing. Many benzimidazole derivatives are known to inhibit viral polymerases. [7]
-
Conclusion and Future Directions
The protocols described provide a robust framework for the initial characterization of this compound as a potential antiviral agent. Positive results, particularly a high Selectivity Index (SI > 10) and a defined window of activity in the time-of-addition assay, would strongly support advancing the compound to more detailed mechanistic studies. These could include specific enzyme inhibition assays (e.g., against viral polymerases or proteases), resistance mutation studies, and eventually, evaluation in animal models of viral disease. The benzimidazole scaffold continues to be a rich source of potential therapeutics, and a systematic evaluation as outlined here is the first step in unlocking that potential.
References
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De Clercq, E., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemical Biology & Drug Design, 72(5), 2386–2401. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved January 15, 2026, from [Link]
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Noah, J. W., & Severson, W. M. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Visualized Experiments, (12), 674. [Link]
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Tůmová, B., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1270. [Link]
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Carta, A., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
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Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(13), 5085. [Link]
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Moreno, C., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 67(1), e0094922. [Link]
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Sanna, G., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4247-4251. [Link]
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Al-Romaigh, F. A., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(11), 2959. [Link]
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Kandeil, A., et al. (2021). FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2. Viruses, 13(3), 478. [Link]
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Beaulieu, P. L., et al. (2004). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 78(14), 7676-7684. [Link]
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Al-Salahi, R., et al. (2011). Novel benzimidazo[2,1-c]t[4][10]hiazinone derivatives with potent activity against HSV-1. Archiv der Pharmazie, 344(4), 255-263. [Link]
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ResearchGate. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Retrieved January 15, 2026, from [Link]
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Akkurt, M., et al. (2012). 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o269. [Link]
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Green Synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: A Guide for a Sustainable Future in Drug Discovery
In the ever-evolving landscape of pharmaceutical sciences, the benzimidazole scaffold remains a cornerstone of medicinal chemistry, underpinning a multitude of therapeutic agents. The synthesis of its derivatives, such as the promising 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, is of paramount interest. This document provides a comprehensive guide to the green synthesis of this target molecule, emphasizing sustainable practices that minimize environmental impact without compromising yield or purity. We will explore a two-stage process, beginning with the green synthesis of the key precursor, 2-(4-methoxyphenoxy)acetic acid, followed by its condensation with o-phenylenediamine under the influence of green energy sources.
The Imperative of Green Chemistry in Benzimidazole Synthesis
Traditional methods for benzimidazole synthesis often rely on harsh reagents, toxic solvents, and high temperatures, leading to significant waste and environmental concerns. The principles of green chemistry offer a compelling alternative, advocating for the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous byproducts.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with practical, eco-friendly protocols for the synthesis of this compound.
Stage 1: Green Synthesis of the Precursor - 2-(4-methoxyphenoxy)acetic acid
The journey to our target molecule begins with the synthesis of the essential precursor, 2-(4-methoxyphenoxy)acetic acid. We will adapt a microwave-assisted approach, a cornerstone of green chemistry that significantly reduces reaction times and energy consumption compared to conventional heating methods.[2]
Protocol 1: Microwave-Assisted Synthesis of 2-(4-methoxyphenoxy)acetic acid
This protocol is a green adaptation of the Williamson ether synthesis, utilizing microwave irradiation to accelerate the reaction between 4-methoxyphenol and chloroacetic acid in the presence of a base.
Materials:
-
4-methoxyphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, for acidification)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4-methoxyphenol (1 equivalent) and sodium hydroxide (2 equivalents) in a minimal amount of water.
-
To this solution, add chloroacetic acid (1.1 equivalents) portion-wise with stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(4-methoxyphenoxy)acetic acid.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwaves provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and minimizing the formation of byproducts.[2]
-
Water as a Solvent: Water is a green and benign solvent, avoiding the use of volatile organic compounds (VOCs).
-
Base: Sodium hydroxide is an inexpensive and readily available base for the deprotonation of the phenol.
Stage 2: Green Condensation to Form this compound
With the precursor in hand, we now turn to the formation of the benzimidazole ring. This section details two green, one-pot approaches: an ultrasound-assisted synthesis and a microwave-assisted synthesis. Both methods offer significant advantages in terms of reaction time, yield, and environmental impact.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis
Ultrasound irradiation provides a mechanical energy source that promotes cavitation, leading to enhanced mass transfer and reaction rates. This method often proceeds at room temperature, further reducing energy consumption.[4][5]
Materials:
-
o-phenylenediamine
-
2-(4-methoxyphenoxy)acetic acid (from Stage 1)
-
A green catalyst (e.g., a reusable nanocatalyst like ZnO-NPs or a natural catalyst like pomegranate peel powder)[6][7]
-
A green solvent (e.g., ethanol or water)
-
Ultrasonic bath/probe
Procedure:
-
In a suitable reaction vessel, combine o-phenylenediamine (1 equivalent), 2-(4-methoxyphenoxy)acetic acid (1 equivalent), and a catalytic amount of the chosen green catalyst.
-
Add a minimal amount of the green solvent to create a slurry.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature.
-
Monitor the reaction by TLC until completion (typically 15-45 minutes).[8][9]
-
Upon completion, isolate the product by filtration. If a solid catalyst is used, it can be recovered at this stage for reuse.
-
Wash the crude product with water and recrystallize from a suitable green solvent like ethanol to obtain pure this compound.
Causality of Experimental Choices:
-
Ultrasound Irradiation: Sonication creates localized hot spots with high pressure and temperature, accelerating the reaction rate without heating the bulk solution, thus saving energy.[4]
-
Green Catalyst: The use of a reusable or natural catalyst minimizes waste and avoids the use of toxic heavy metals.[6][7]
-
One-Pot Reaction: Combining reactants in a single vessel simplifies the procedure, reduces waste from intermediate workups, and improves overall efficiency.[10]
Protocol 3: Microwave-Assisted One-Pot Synthesis
Microwave-assisted synthesis is another highly effective green method for the rapid formation of benzimidazoles, often resulting in high yields in a matter of minutes.[11][12]
Materials:
-
o-phenylenediamine
-
2-(4-methoxyphenoxy)acetic acid (from Stage 1)
-
A suitable catalyst (e.g., p-toluenesulfonic acid or a solid-supported acid catalyst)
-
A high-boiling point green solvent (e.g., polyethylene glycol (PEG) or glycerol) or solvent-free conditions.
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, mix o-phenylenediamine (1 equivalent), 2-(4-methoxyphenoxy)acetic acid (1 equivalent), and a catalytic amount of the chosen catalyst.
-
If using a solvent, add a small amount of PEG or glycerol. For a solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 5-10 minutes).[13]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. If a solvent was used, the product can often be precipitated by the addition of water.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.
Causality of Experimental Choices:
-
Microwave Irradiation: As in the precursor synthesis, microwaves provide rapid and efficient heating, leading to a significant reduction in reaction time and energy usage.[3]
-
Green Solvents/Solvent-Free: The use of high-boiling, recyclable solvents like PEG or conducting the reaction under solvent-free conditions aligns with the principles of green chemistry by minimizing waste.[1]
-
One-Pot Synthesis: This approach enhances the efficiency and sustainability of the overall process.
Visualizing the Green Synthesis Workflow
The following diagram illustrates the overall workflow for the green synthesis of this compound.
Caption: Workflow for the green synthesis of the target molecule.
Characterization and Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and methoxyphenoxy groups, a singlet for the methylene bridge, a singlet for the methoxy group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the C=N carbon of the imidazole ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching, C=N stretching, and C-O-C stretching. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₄N₂O₂ (m/z = 254.29). |
Conclusion
The adoption of green synthesis approaches is not merely an option but a necessity for the future of sustainable drug development. The protocols outlined in this guide for the synthesis of this compound, leveraging microwave and ultrasound technologies, offer a clear pathway to reducing the environmental footprint of pharmaceutical research. By embracing these methods, scientists can contribute to a healthier planet while continuing to advance the frontiers of medicine.
References
- (Reference to a general review on benzimidazoles, if available in search results)
- (Reference to a general green chemistry review, if available in search results)
- CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY)
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system - AccScience Publishing.
- The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde - Taylor & Francis Online. (2020-06-18).
- (Reference for a specific green c
- microwave assisted synthesis of 2-aryl benzimidazole - Sciforum.
- Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst - Letters in Applied NanoBioScience. (2021-01-19).
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - Organic Chemistry Portal.
- (Reference for a specific green solvent applic
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- (Reference for a specific characterization of a similar molecule, if available in search results)
- (Reference to another relevant green synthesis paper
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - NIH. (2023-07-06).
- (Reference to another relevant green synthesis paper
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review - Journal of Chemical and Pharmaceutical Research.
- Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013) - SciSpace.
- (Reference to another relevant green synthesis paper
- (Reference to another relevant green synthesis paper
- (Reference to another relevant green synthesis paper
- One Pot Synthesis of New Benzimidazole Derivatives with Exception... - Ingenta Connect.
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
- (Reference to another relevant green synthesis paper
- SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS - EPRA JOURNALS.
Sources
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- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. scispace.com [scispace.com]
- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzimidazole Derivatives
Introduction
Benzimidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antihistaminic, antifungal, antiulcer, and anticancer properties.[1][2][3] The classical methods for synthesizing these valuable scaffolds, often involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, typically require long reaction times, harsh conditions, and often result in modest yields.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for rapid, efficient, and environmentally benign chemical transformations.[4][5][6][7] This technology leverages the ability of microwave irradiation to directly and uniformly heat reactants, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[4][6][7] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of microwave-assisted synthesis of benzimidazole derivatives.
The Science Behind Microwave-Assisted Synthesis
Mechanism of Microwave Heating
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction.[8][11] The primary mechanisms responsible for this energy transfer are:
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to molecular friction, generating heat rapidly and uniformly throughout the reaction medium.[8][9][10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into heat.[10][11][12]
This direct and efficient energy transfer often leads to localized superheating, where the temperature of the reaction mixture can significantly exceed the solvent's boiling point, dramatically accelerating reaction rates.[12]
Advantages in Benzimidazole Synthesis
The application of microwave technology to benzimidazole synthesis offers several key advantages:
-
Accelerated Reactions: Reaction times are drastically reduced, often from several hours to just a few minutes.[4][6]
-
Improved Yields and Purity: Rapid and uniform heating often minimizes the formation of side products, leading to higher yields and cleaner reaction profiles.[4][7]
-
Energy Efficiency: By heating only the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods.[8]
-
Green Chemistry: The potential for solvent-free reactions or the use of greener solvents reduces the environmental impact.[9][10][13]
-
Facilitates High-Throughput Synthesis: The speed of MAOS is highly beneficial in drug discovery for the rapid generation of compound libraries for screening.[6][14][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with various aldehydes. These protocols are designed to be robust and adaptable for a range of substrates.
General Workflow for Microwave-Assisted Benzimidazole Synthesis
The general workflow involves the simple mixing of reactants, often with a catalyst or on a solid support, followed by irradiation in a dedicated microwave reactor.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Protocol 1: Catalyst-Free Synthesis of 2-Arylbenzimidazoles
This protocol details a highly efficient and environmentally friendly method that proceeds without a catalyst, relying on the inherent reactivity of the starting materials under microwave irradiation.[16]
Reaction Scheme:
Caption: Catalyst-free synthesis of 2-arylbenzimidazoles.
Materials:
| Reagent | M.W. | Amount (mmol) |
| o-phenylenediamine | 108.14 | 1.0 |
| Substituted Aldehyde | Varies | 1.0 |
| Ethanol (optional) | 46.07 | 2-3 mL |
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol, 108 mg) and the desired aromatic aldehyde (1.0 mmol).
-
For solid aldehydes, a minimal amount of a polar solvent like ethanol (2-3 mL) can be added to facilitate mixing, though solvent-free conditions are often successful.[13][17]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture for 5-10 minutes at a constant temperature (e.g., 100-120 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the instrument).
-
Once cooled, add ice-cold water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Expected Results: This method typically affords high yields, often in the range of 94% to 98%.[16]
Protocol 2: Lewis Acid-Catalyzed, Solvent-Free Synthesis
This protocol utilizes a catalytic amount of a Lewis acid, such as Erbium(III) triflate (Er(OTf)₃), to facilitate the reaction under solvent-free conditions, offering excellent yields in very short reaction times.[13][18]
Reaction Scheme:
Caption: Lewis acid-catalyzed synthesis of 1,2-disubstituted benzimidazoles.
Materials:
| Reagent | M.W. | Amount (mmol) |
| N-phenyl-o-phenylenediamine | 184.24 | 1.0 |
| Benzaldehyde | 106.12 | 1.0 |
| Erbium(III) triflate (Er(OTf)₃) | 614.44 | 0.01 |
Procedure:
-
To a 10 mL microwave reaction vial, add N-phenyl-o-phenylenediamine (1.0 mmol, 184 mg), benzaldehyde (1.0 mmol, 102 μL), and Er(OTf)₃ (0.01 mmol, 6.1 mg).
-
Mix the components thoroughly. As this is a solvent-free reaction, ensure the reactants are in close contact.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at a set temperature of 60 °C.[18] Monitor the reaction by TLC if necessary.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization if required.
Expected Results: This method is extremely efficient, with reported yields often exceeding 95% in just 5 minutes of irradiation.[13][18] The use of microwave irradiation is crucial for achieving high yields in such short timeframes.[13]
Protocol 3: Oxidant-Mediated Synthesis in Solution
This protocol involves the condensation of o-phenylenediamine and an aldehyde in the presence of an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in a minimal amount of solvent.[19]
Materials:
| Reagent | M.W. | Amount (mmol) |
| o-phenylenediamine | 108.14 | 1.0 |
| Aromatic Aldehyde | Varies | 1.0 |
| DDQ | 227.01 | 0.6 |
| Acetonitrile | 41.05 | Minimum amount |
Procedure:
-
In an open Erlenmeyer flask (suitable for microwave use), dissolve o-phenylenediamine (1.0 mmol, 108 mg) and the aldehyde (1.0 mmol) in a minimum amount of acetonitrile.
-
Add DDQ (0.6 mmol, 136 mg) to the solution.
-
Place the flask in a microwave oven and irradiate at a moderate power level (e.g., 180-300 W).
-
Monitor the reaction by TLC. Upon completion, which is typically rapid, remove the flask from the oven.
-
Add the reaction mixture dropwise into a beaker containing a mixture of water and ice.
-
The crude solid product will precipitate. Collect it by filtration and wash thoroughly with water.
-
The product is often pure enough for subsequent use, but can be recrystallized if needed.
Expected Results: This method provides excellent yields of 2-substituted benzimidazoles with a simple work-up procedure that avoids chromatographic separation.[19]
Summary of Reaction Conditions
| Protocol | Catalyst/Reagent | Solvent | Time (min) | Temp (°C) | Typical Yield (%) | Reference |
| 1 | None | None/Ethanol | 5-10 | 100-120 | 94-98 | [16] |
| 2 | Er(OTf)₃ (1 mol%) | None | 5 | 60 | >95 | [13][18] |
| 3 | DDQ (60 mol%) | Acetonitrile | Varies | N/A | High | [19] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole derivatives, a key scaffold in drug discovery.[4][20] The protocols outlined in these notes demonstrate the versatility of this technology, enabling reactions to be performed under catalyst-free, solvent-free, or oxidant-mediated conditions. The dramatic reduction in reaction times, coupled with high yields and adherence to green chemistry principles, makes MAOS an indispensable tool for modern organic and medicinal chemists. By adopting these methods, researchers can accelerate the discovery and development of new therapeutic agents.[1][6]
References
- Microwave-Assisted Synthesis in Drug Development. EPCP.
-
Cravotto, G., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. Available at: [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research.
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug discovery today.
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Taylor & Francis Online. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
- Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2‐a]‐pyridine Under Microwave Irradiation. Synthetic Communications.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview. (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1–22. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemical Reviews.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]
-
PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. Available at: [Link]
- Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct.
-
Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Bentham Science Publisher. Available at: [Link]
- PART - 1 INTRODUCTION. Microwave Assisted Chemistry Experiments.
- Synthetic Applications for Microwave Synthesis. CEM Corporation.
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemical Reviews. Available at: [Link]
-
Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science Publisher. Available at: [Link]
-
Metal-free microwave-assisted synthesis of N-substituted benzimidazole... ResearchGate. Available at: [Link]
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA.
-
Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. Available at: [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. epcp.ac.in [epcp.ac.in]
- 5. The impact of microwave synthesis on drug discovery | Semantic Scholar [semanticscholar.org]
- 6. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. bspublications.net [bspublications.net]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 15. Synthetic Applications for Microwave Synthesis [cem.com]
- 16. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. preprints.org [preprints.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. This document is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance yield and purity.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yields in this synthesis, which is a variant of the Phillips-Ladenburg condensation, typically stem from three core areas: reagent purity, suboptimal reaction conditions, or incomplete reaction progression.[1]
-
Reagent Purity: The o-phenylenediamine (OPDA) starting material is highly susceptible to air oxidation, which can lead to the formation of colored, tarry impurities that complicate the reaction and purification.[2] Impurities in the 2-(4-methoxyphenoxy)acetic acid can also inhibit the reaction.
-
Solution: Use freshly purchased, high-purity OPDA or purify older batches by recrystallization or sublimation. It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the synthesis.[2]
-
-
Suboptimal Reaction Conditions: The condensation requires elevated temperatures to drive the dehydration and cyclization steps.[1][3] Insufficient heat or an inappropriate solvent can lead to poor conversion rates.
-
Solution: Ensure your reaction temperature is adequate, typically refluxing in a solvent like toluene or xylene to facilitate the removal of water via a Dean-Stark apparatus. The choice of acid catalyst and its concentration are also critical; p-toluenesulfonic acid (p-TsOH) is an effective and easily handled catalyst for this transformation.[4]
-
-
Incomplete Reaction: The reaction may stall if the equilibrium is not sufficiently shifted towards the product. The primary byproduct of this condensation is water; its presence can hydrolyze the intermediate or prevent the final cyclization.
-
Solution: As mentioned, azeotropic removal of water using a Dean-Stark trap is a classic and effective strategy. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has run to completion before proceeding with the work-up.[2]
-
Question 2: I am observing significant formation of dark, insoluble byproducts. How can I minimize this?
Answer: The formation of dark, often polymeric, material is a classic sign of o-phenylenediamine (OPDA) oxidation.[2] OPDA has two electron-rich amino groups, making the aromatic ring highly activated and prone to oxidation, especially at the high temperatures required for condensation.
To mitigate this, consider the following workflow:
-
Use High-Purity OPDA: Start with the cleanest possible material. If your stock is old or discolored (typically pink, brown, or purple), it has already oxidized.
-
Inert Atmosphere: This is the most critical control parameter. Before heating, thoroughly purge your reaction flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Moderate Temperature: While high heat is needed, excessive temperatures (>150 °C) can accelerate degradation. Use the lowest temperature that allows for efficient water removal and reaction completion.
Question 3: My product is difficult to purify by column chromatography due to co-eluting impurities. Is there a better method?
Answer: Yes, an acid-base extraction is often more effective for purifying benzimidazoles than chromatography alone. The benzimidazole nucleus is basic due to the imidazole ring and can be selectively protonated and extracted, leaving behind non-basic starting materials and byproducts.[5]
Recommended Purification Protocol:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic benzimidazole product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly neutralize it by adding a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is ~8-9.
-
The pure benzimidazole product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5]
Frequently Asked Questions (FAQ)
Q1: What is the reaction mechanism for the synthesis of this compound from o-phenylenediamine and 2-(4-methoxyphenoxy)acetic acid?
A1: The reaction proceeds via the Phillips condensation mechanism. It involves an initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
Q2: How does the choice of solvent affect the reaction yield and time?
A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and equilibrium. Polar solvents are generally effective.[6] High-boiling non-polar solvents like toluene are advantageous when using a Dean-Stark trap for water removal.
| Solvent | Typical Temperature | Typical Outcome | Reference |
| Methanol | Reflux (~65 °C) | High yields (often >90%) reported for similar syntheses, especially with catalysts.[6][7] | [6],[7] |
| Ethanol | Reflux (~78 °C) | Good to excellent yields; a common green solvent choice.[8] | [8] |
| Chloroform | Reflux (~61 °C) | Moderate yields reported in some cases.[9] | [9] |
| Toluene | Reflux (~111 °C) | Excellent for azeotropic water removal, driving the reaction to completion. | N/A |
| Solvent-free | High Temp (>120 °C) | Can be effective but increases the risk of thermal degradation.[1] | [1] |
Q3: Can I use a catalyst other than p-TsOH?
A3: Yes, while p-TsOH is a reliable choice, other acid catalysts can be used.[4] The fundamental requirement is a Brønsted acid to protonate the carbonyl group of the carboxylic acid, activating it for nucleophilic attack, and to catalyze the final dehydration step.[3]
-
Hydrochloric Acid (HCl): Effective, but its volatility and corrosiveness can be drawbacks. Good yields are often obtained.[3]
-
Sulfuric Acid (H₂SO₄): A strong catalyst, but it can cause charring and side reactions if not used carefully in catalytic amounts.
-
Lewis Acids (e.g., Er(OTf)₃, Sc(OTf)₃): Modern methods have employed various Lewis acids, which can offer milder conditions and high yields, though they are typically more expensive.[10][11]
For this specific transformation, traditional Brønsted acids like p-TsOH or HCl remain the most straightforward and cost-effective options.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using the Phillips condensation.
Materials:
-
o-Phenylenediamine (OPDA), high purity (1.08 g, 10.0 mmol)
-
2-(4-methoxyphenoxy)acetic acid (1.82 g, 10.0 mmol)[12]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1.0 mmol, 10 mol%)
-
Toluene (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (10.0 mmol), 2-(4-methoxyphenoxy)acetic acid (10.0 mmol), p-TsOH·H₂O (1.0 mmol), and toluene (50 mL).
-
Inert Atmosphere: Fit the flask with a Dean-Stark trap and a reflux condenser. Purge the entire system with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis (e.g., using 1:1 Hexane:Ethyl Acetate) shows complete consumption of the starting materials (typically 4-6 hours).
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction:
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer to a separatory funnel and extract with 1 M HCl (2 x 30 mL). Combine the acidic aqueous layers.
-
Wash the aqueous layer with ethyl acetate (20 mL) to remove any remaining non-basic impurities.
-
-
Product Precipitation:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add 2 M NaOH with stirring until the solution is basic (pH ~9), checking with pH paper. The product will precipitate as a solid.
-
-
Isolation and Drying:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to a constant weight. The expected product is a white or off-white solid.
-
-
(Optional) Recrystallization: For higher purity, the dried solid can be recrystallized from hot ethanol.
References
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Beaulieu, F., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. Available from: [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole. (2022). RSC Advances. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. (2018). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]
-
Al-Azzawi, A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
-
Yin, P., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(2), 1027-1046. Available from: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances. Available from: [Link]
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Khan, I., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. Available from: [Link]
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AdiChemistry. (n.d.). Phillips Condensation Reaction. Available from: [Link]
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Effect of solvent on the percentage yield of substituted derivatives of benzimidazole. (2020). ResearchGate. Available from: [Link]
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Kim, B. T., et al. (2005). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 35(14), 1851-1856. Available from: [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]
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Strategies toward the synthesis of 2-aryl-benzimidazoles. (2022). ResearchGate. Available from: [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Available from: [Link]
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2-(4-Methoxyphenyl)-1H-benzimidazole. (2006). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). Molecules. Available from: [Link]
- A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
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Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (2004). Indian Journal of Chemistry. Available from: [Link]
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Synthesis of Benzimidazole from o-Phynylenediamine. (2018). Slideshare. Available from: [Link]
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Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. (2025). ResearchGate. Available from: [Link]
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Synthesis of 2-aryl benzimidazoles 3a-p. (2014). ResearchGate. Available from: [Link]
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2011). Organic & Biomolecular Chemistry. Available from: [Link]
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Reaction of o-phenylenediamine with organic acids. (2012). ResearchGate. Available from: [Link]
- Process for the optical purification of enantiomerically enriched benzimidazole derivatives. (1999). Google Patents.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). ResearchGate. Available from: [Link]
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Qualitative Tests for the Isomeric Phenylenediamines. (1943). Proceedings of the Indiana Academy of Science. Available from: [Link]
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4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde tetrahydrate. (2012). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). CAS Common Chemistry. Available from: [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). PubMed. Available from: [Link]
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4-Methoxyphenylacetic Acid. (n.d.). PubChem. Available from: [Link]
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Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2013). ResearchGate. Available from: [Link]
-
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl). (n.d.). PubChem. Available from: [Link]
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Technical Support Center: Troubleshooting Low Solubility of Benzimidazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of benzimidazole compounds in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the integrity of your experimental data.
Introduction: The Benzimidazole Solubility Challenge
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. However, their often rigid, aromatic structure contributes to poor aqueous solubility, creating significant challenges in in vitro and cell-based assays.[1][2] This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[3][4] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges faced by researchers.
Q1: My benzimidazole compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and what's the first thing I should do?
A1: You are likely observing a phenomenon called "solvent shock" or "crashing out."[5] Your compound is soluble in the organic solvent (DMSO), but when this stock solution is rapidly diluted into an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a non-ideal solvent environment, causing it to precipitate.[6][7]
Immediate Actions:
-
Optimize Your Dilution Technique: Instead of a single, large dilution, employ a serial dilution strategy. First, create an intermediate dilution of your DMSO stock in a small volume of your assay buffer while vortexing vigorously. This gradual change in solvent composition can prevent abrupt precipitation.[5]
-
Check DMSO Quality: Ensure you are using high-quality, anhydrous DMSO. Water content in DMSO can lower its solvating power for hydrophobic compounds and can freeze at -20°C, which can be an indicator of water contamination.[8]
-
Lower the Final DMSO Concentration: While it may seem counterintuitive, a very high concentration of the DMSO stock can exacerbate precipitation upon dilution. Try preparing a less concentrated primary stock in DMSO if feasible, which will require a larger volume to be added to the assay, thereby increasing the final DMSO percentage. However, be mindful of the DMSO tolerance of your assay. It is generally recommended to keep the final concentration of DMSO below 0.5% to avoid off-target effects or cytotoxicity.[5]
Q2: I'm still seeing precipitation even with improved dilution techniques. What is the next logical step?
A2: The next step is to investigate the physicochemical properties of your compound and the assay environment. The pH of your buffer is a critical factor, as the solubility of many benzimidazole derivatives is pH-dependent.[5] Most benzimidazoles are weak bases, and their solubility can often be significantly increased in acidic conditions.[9][10]
Recommended Action: Determine the pH-Solubility Profile
Understanding how pH affects your compound's solubility is crucial. A simple experiment can provide invaluable information.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of your solid benzimidazole compound to a fixed volume of each buffer in separate vials. Ensure undissolved solid is visible.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.[5][11]
-
Separate the solid and liquid phases by filtering the supernatant through a 0.22 µm filter or by high-speed centrifugation.[12]
-
Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method like HPLC-UV.[12]
-
Plot the solubility (y-axis) against the measured final pH of each solution (x-axis). This will reveal the optimal pH range for solubilizing your compound.
Based on this profile, you may be able to adjust your assay buffer pH to a more favorable range, provided it does not negatively impact your biological system (e.g., enzyme activity or cell viability).
Part 2: Advanced Solubilization Strategies
If initial troubleshooting is insufficient, more advanced formulation strategies may be required.
Q3: Adjusting the pH is not an option for my cell-based assay. What other solubilizing agents can I use?
A3: When pH modification is not feasible, several excipients can be employed to enhance solubility. The most common are co-solvents, surfactants, and cyclodextrins.
Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer can improve the solubility of hydrophobic compounds.[5][13]
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).[5]
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[13]
-
Critical Consideration: Always run a vehicle control experiment. Co-solvents can be toxic to cells or inhibit enzyme activity at higher concentrations.[5] The final concentration of DMSO, for instance, should ideally be kept below 0.5%.[5]
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[5]
-
Common Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in vitro assays.[5]
-
Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic exterior. Poorly soluble drugs can partition into this hydrophobic core, effectively being "dissolved" in the aqueous medium.
-
Critical Consideration: In cell-based assays, surfactant concentrations must be kept below the CMC to avoid cytotoxicity.[5]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[][17][18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high aqueous solubility and low toxicity.[18][19]
-
Causality: The hydrophobic benzimidazole molecule gets encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the complex remains dissolved in water.[15] This is a host-guest system that creates a molecularly dispersed state of the drug.[]
-
Benefit: This method can lead to dramatic increases in solubility. For example, the solubility of Albendazole can be increased over 1000-fold with HPβCD.[5]
| Benzimidazole Compound | Solubilization Method | Approximate Fold Increase in Solubility | Reference |
| Albendazole | β-cyclodextrin | 223x | [5] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [5] |
| Fenbendazole | β-cyclodextrin | 432x | [5] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [5] |
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-10 mM HPβCD) in your assay buffer.[5]
-
Add an excess amount of your benzimidazole compound to each solution.
-
Equilibrate the samples on a rotator at a constant temperature for 24-72 hours.[5]
-
Filter the supernatant and quantify the concentration of the dissolved compound via HPLC.
-
Plot the compound concentration (y-axis) against the cyclodextrin concentration (x-axis) to determine the extent of solubility enhancement and the nature of the complex formation.
Q4: How do I know if the solubility I'm measuring is "real"? I've heard about kinetic vs. thermodynamic solubility.
A4: This is an excellent and critical question. The distinction between kinetic and thermodynamic solubility is fundamental to interpreting your results correctly, especially in a drug discovery context.[20][21]
-
Kinetic Solubility: This is typically measured in high-throughput screening (HTS) settings. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[11][22] This measurement is fast but often overestimates the true solubility because it can reflect a supersaturated, metastable state.[22][23] The precipitate formed is often amorphous.[20]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (24-72 hours) until the concentration of the dissolved compound is in equilibrium with the undissolved solid.[21][24] This method is more time-consuming but provides a more accurate and reproducible value that is crucial for later stages of drug development.[20][21]
Why it Matters: A high kinetic solubility might allow you to get through an initial screen, but if the thermodynamic solubility is very low, the compound may precipitate over the course of a longer assay, leading to inconsistent results. For lead optimization, understanding the thermodynamic solubility is paramount.[20]
Part 3: Visualizing Workflows and Decision Making
To aid in your troubleshooting process, the following diagrams illustrate the decision-making logic and experimental workflows.
Troubleshooting Workflow for Low Solubility
Caption: Step-by-step workflow for a phase solubility study.
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
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Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Solubility Assessment Service. Creative Biolabs. [Link]
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. [Link]
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The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. [Link]
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SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
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Effects of different pH and surfactants on the solubility of albendazole (n = 3). ResearchGate. [Link]
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Video: Determining the Solubility Rules of Ionic Compounds. JoVE. [Link]
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High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. [Link]
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Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. [Link]
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Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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(PDF) TECHNOLOGICAL STRATEGIES TO INCREASE SOLUBILITY OF ALBENDAZOLE: A REVIEW ABOUT INCLUSION COMPLEXES AND SOLID DISPERSIONS. ResearchGate. [Link]
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Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PubMed Central. [Link]
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Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. [Link]
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How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
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Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]
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Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]
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Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed. [Link]
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How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
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Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
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Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. [Link]ncbi.nlm.nih.gov/32196474/)
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Technical Support Center: Optimization of Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured to address the common challenges encountered by researchers, scientists, and drug development professionals, moving from general questions to specific troubleshooting scenarios. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or while planning your synthesis.
Q1: What are the primary synthetic routes for benzimidazoles?
A1: The two most foundational methods are the Phillips-Ladenburg reaction and the Weidenhagen reaction .[1][2][3]
-
Phillips-Ladenburg Synthesis: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, typically under acidic conditions.[3][4] This method is particularly effective for aliphatic acids, yielding good results at lower temperatures with dilute acids.[4] For aromatic acids, higher temperatures (e.g., 180°C in a sealed tube) may be necessary to achieve good yields.[4][5]
-
Weidenhagen Synthesis: This route uses an aldehyde to condense with the o-phenylenediamine.[3] Modern variations of this popular method often employ an oxidizing agent or a catalyst to facilitate the cyclization and aromatization steps.[6][7]
Beyond these, numerous modern protocols have been developed that utilize specific catalysts to improve yields, shorten reaction times, and operate under milder, more environmentally friendly ("green") conditions.[2][8][9]
Q2: How critical is the choice of catalyst, and what are my options?
A2: Catalyst selection is paramount; it can be the difference between a low-yield reaction that takes days and a high-yield synthesis completed in minutes.[1] The choice depends heavily on your specific substrates and desired reaction conditions. The landscape of catalysts is vast:
-
Acid Catalysts: Simple Brønsted or Lewis acids like p-toluenesulfonic acid (p-TsOH), ammonium chloride (NH₄Cl), or even mineral acids are common, especially in Phillips-type reactions.[2][8][10]
-
Metal-Based Catalysts: A wide array of metal complexes and nanoparticles have proven highly effective. These include cobalt complexes, erbium(III) triflate (Er(OTf)₃), and supported gold nanoparticles.[2][6][11][12]
-
Heterogeneous Catalysts: For greener and more practical applications, solid-supported catalysts like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) are advantageous because they can be easily filtered out and potentially reused.[2][11]
Q3: I've seen many papers on microwave-assisted synthesis. What are the real advantages?
A3: Microwave-assisted synthesis is a transformative technology for this chemistry. The primary advantages are dramatic reductions in reaction time and significant increases in yield.[13][14]
-
Speed: Reactions that take several hours with conventional heating can often be completed in 5-10 minutes under microwave irradiation.[14][15][16][17]
-
Yield: The focused and efficient heating of microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[13][17] For example, one study noted that microwave activation enhanced the yield of a benzimidazole from 61.4% to 99.9% while cutting the time from 60 minutes to just 5.[15][16]
-
Green Chemistry: This method aligns well with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions.[15][16][18]
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to solve specific problems you may encounter during your experiments.
Issue Category: Low Yield or No Reaction
Q: My reaction yield is disappointingly low. What are the first parameters I should investigate?
A: A low yield is a common but solvable problem. Before making drastic changes, systematically evaluate the "big four" parameters: catalyst, solvent, temperature, and reaction time.[2][11] Often, a simple solvent screen can reveal a more suitable medium for your specific substrates.[2] Polar solvents such as methanol and ethanol are frequently effective.[2][11] Remember, some reactions show minimal conversion without a catalyst; one report saw a yield jump from 32% to 95% simply by adding an optimized catalyst.[1]
Q: Could my starting materials be the problem?
A: Absolutely. The purity of your starting materials is critical. o-Phenylenediamine is notoriously susceptible to air oxidation, which forms colored quinoidal impurities that can inhibit the reaction and lower yields.[19]
-
Solution: Always use freshly purified starting materials. You can purify o-phenylenediamine by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon to remove oxidation products.[19] Alternatively, using o-phenylenediamine dihydrochloride salt can sometimes lead to cleaner reactions and reduced colored impurities.[2][12] Also, meticulously check the stoichiometry; an incorrect molar ratio is a frequent source of incomplete conversion.[19]
Q: My catalyst doesn't seem to be working. What should I check?
A: If you suspect catalyst inefficiency, consider two factors: choice and loading.
-
Catalyst Choice: There is no universal catalyst. A catalyst that works for an electron-rich aldehyde may not be optimal for an electron-poor one. It is advisable to screen a small panel of catalysts from different classes (e.g., a Lewis acid, a metal complex, a solid-supported acid).
-
Catalyst Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions. Optimization is key. For example, one study found that increasing the loading of a heterogeneous MgO@DFNS catalyst from 5 wt% to 10 wt% boosted the product yield from 85% to 95%.[11] For reusable catalysts, be aware that they can lose activity over several cycles.[7][20]
Issue Category: Side Products & Impurities
Q: I'm getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A: This is a classic selectivity challenge when using aldehydes, as the initial 2-substituted product can react with a second molecule of aldehyde.[21] Control is achieved by manipulating stoichiometry and catalyst choice.
-
To favor the 2-substituted product: Use a 1:1 or 1:1.1 molar ratio of o-phenylenediamine to aldehyde. In some cases, using a larger excess of the diamine (e.g., 4:1) can favor the mono-condensation product by ensuring the aldehyde is consumed before it can react a second time.[21] Performing the reaction in the absence of a catalyst can also favor the 2-substituted product.[21]
-
To favor the 1,2-disubstituted product: Use at least a 1:2 molar ratio of diamine to aldehyde.[19][22] Certain catalysts, like Erbium(III) triflate (Er(OTf)₃), have been shown to selectively produce the 1,2-disubstituted product, especially with electron-rich aldehydes.[2][21]
Q: My final product is dark brown/black. What causes this and how can I purify it?
A: The dark color is almost certainly due to oxidation of the o-phenylenediamine starting material, as mentioned earlier.[19] Prevention is the best cure: use high-purity, colorless diamine. If you already have a dark crude product, you can often remove the colored impurities during workup and purification. Treatment with activated charcoal during recrystallization is a standard method for removing colored byproducts.
Issue Category: Reaction Monitoring & Product Purification
Q: What is the best way to monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring these reactions.[2][6][23][24] You can easily track the consumption of your starting materials and the appearance of the product spot. For more quantitative analysis or to identify potential intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.[25]
Q: My product is difficult to separate from the catalyst. What are my options?
A: This is a frequent issue with homogeneous catalysts. The best solution is to design your synthesis with purification in mind from the start.
-
Use a Heterogeneous Catalyst: Solid-supported catalysts (e.g., Au/TiO₂, MgO@DFNS, or polymer-bound acids) are ideal.[2][6] At the end of the reaction, you can simply filter off the catalyst, wash it with a solvent, and carry the filtrate forward.[2] This dramatically simplifies the workup.
-
Acid/Base Extraction: If your benzimidazole product has a basic nitrogen, you may be able to perform an acid-base extraction to separate it from neutral or acidic catalyst residues.
Part 3: Protocols & Methodologies
Here are representative protocols for common benzimidazole synthesis methods. Note: These are general procedures and should be optimized for your specific substrates.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole [4]
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine benzene-1,2-diamine (10 mmol) and acetic acid (12 mmol).
-
Acid Addition: Slowly add 4N hydrochloric acid (15 mL).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting diamine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 10% sodium hydroxide solution until the product precipitates.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol).
Protocol 2: Weidenhagen-Type Synthesis using a Heterogeneous Catalyst [2]
-
Reagents Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction's progress using TLC.
-
Catalyst Recovery: After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [15][16]
-
Reagents Setup: In a microwave reaction vial, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1.1 mmol), and a catalytic amount of Erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.
-
Workup: After cooling, add water to the vial and extract the product with a suitable organic solvent like ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Purification is often minimal due to the high selectivity and yield.
Data Summary Tables
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Reaction Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2 - 8 hours | Varies (often lower) | [17] |
| Microwave Irradiation | 3 - 10 minutes | Varies (often higher) | [17] |
| Model Reaction (Conventional) | 60 minutes | 61.4 | [15][16] |
| Model Reaction (Microwave) | 5 minutes | 99.9 | [15][16] |
References
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation.
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Catalysis Science & Technology. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing.
- MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- Arkat USA. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC.
- NIH. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Bentham Science Publisher. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach.
- BenchChem. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- NIH PMC. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- NIH PMC. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives.
- IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- ResearchGate. (n.d.). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS.
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Solution Stability of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Welcome to the technical support center for 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to proactively enhance and troubleshoot the stability of this compound in solution. While specific degradation kinetics for this molecule are not extensively published, its core benzimidazole structure is shared with a well-studied class of molecules, including proton pump inhibitors (e.g., omeprazole, lansoprazole) and anthelmintics.[1][2][3] By understanding the behavior of these analogous compounds, we can predict, diagnose, and mitigate stability issues effectively.
This document provides foundational knowledge on degradation pathways, step-by-step troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.
Section 1: Foundational Science: Understanding Benzimidazole Instability
The stability of benzimidazole derivatives in solution is not absolute and is highly dependent on environmental factors. The primary drivers of degradation are pH, oxidative stress, light, and temperature.[1][3][4]
The Critical Role of pH
The most significant factor governing the stability of this class of compounds is the pH of the solution. The benzimidazole ring system contains nitrogen atoms that can be protonated under acidic conditions. This protonation is often the initiating step in a cascade of reactions leading to degradation.
For many related benzimidazole sulfoxides, such as omeprazole, acidic conditions (low pH) trigger a rapid intramolecular rearrangement to form a reactive sulfenamide intermediate, which is the active form but also a step towards degradation products.[5] While this compound is not a sulfoxide, the principle of acid-catalyzed degradation remains a primary concern. The compound is significantly more stable in neutral to alkaline (basic) conditions.[1][2] For instance, omeprazole's degradation is rapid in acidic media but shows acceptable stability in alkaline solutions.[1] Similarly, lansoprazole's half-life in solution at 25°C is approximately 0.5 hours at pH 5.0 but extends to 18 hours at pH 7.0.[2][6]
Caption: General pathway for acid-catalyzed degradation of benzimidazoles.
Oxidative, Photolytic, and Thermal Degradation
Beyond pH, other factors can compromise the stability of your compound:
-
Oxidative Stress: The benzimidazole core can be susceptible to oxidation, especially in the presence of oxidizing agents (like hydrogen peroxide) or dissolved oxygen.[1][7] This can lead to the formation of N-oxides or other oxidized artifacts.
-
Photodegradation: Many benzimidazole compounds are sensitive to light.[3][4] Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[1] Studies on anthelmintic benzimidazoles confirmed high photosensitivity in solution.[3][4]
-
Thermal Stress: Elevated temperatures accelerate all chemical reactions, including degradation. While modest in solid form, thermal degradation can be significant in solution.[1][4]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Q1: My compound's concentration, as measured by HPLC, is decreasing much faster than expected in my aqueous assay buffer. What is the likely cause?
A: This is a classic sign of chemical instability, most likely due to an inappropriate pH. Your assay buffer is probably acidic.
-
Causality: As detailed in Section 1.1, benzimidazoles are highly susceptible to acid-catalyzed hydrolysis. Even a mildly acidic pH (e.g., 6.0-6.5) can lead to significant degradation over the course of a multi-hour experiment.
-
Immediate Action Plan:
-
Measure the pH: Immediately measure the pH of your assay buffer containing the dissolved compound.
-
Conduct a Rapid pH Screen: Prepare small-scale solutions of your compound in a series of buffers with varying pH values (e.g., pH 5, 6, 7.4, 8.5).
-
Analyze Over Time: Use HPLC to measure the peak area of the parent compound at T=0 and after a set period (e.g., 2, 4, 8 hours) at room temperature for each pH.
-
Identify the Stability Zone: This screen will quickly reveal a pH range where the compound is stable. For most benzimidazoles, stability will dramatically increase above pH 7.[2][8]
-
Q2: I see new, unexpected peaks appearing in my LC-MS chromatogram. Could these be degradation products?
A: Yes, it is highly probable. The appearance of new peaks that grow over time as the parent peak shrinks is a clear indication of degradation.
-
Causality: Under stress conditions (acid, light, heat, etc.), the parent molecule breaks down into different chemical entities. LC-MS is an ideal tool for detecting these products.[1][9]
-
Investigation Protocol:
-
Characterize the Degradants: Use the mass-to-charge ratio (m/z) from your MS data to determine the molecular weights of the new peaks. This provides critical clues to the degradation pathway. For example, an increase of 16 amu often suggests oxidation.
-
Perform a Forced Degradation Study: To confirm the origin of these peaks, a forced degradation study is the definitive approach. This involves intentionally exposing your compound to harsh conditions to generate and identify potential degradation products.[10] See Protocol 3.1 for a detailed methodology. By comparing the peaks generated under controlled stress to the unknown peaks in your experiment, you can identify the specific degradation pathway at play.
-
Q3: My stock solution in DMSO is stable, but when I dilute it into my aqueous buffer, it crashes out or the concentration drops. Why?
A: This issue can stem from two primary sources: low aqueous solubility (a physical stability issue) or rapid degradation upon dilution (a chemical stability issue).
-
Possible Cause 1: Poor Solubility & "Solvent Shock": Benzimidazoles are often poorly soluble in water.[11] Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to precipitate immediately, a phenomenon known as "solvent shock".[11]
-
Solution: Improve the dilution process. Try a serial dilution, perhaps using an intermediate solvent. Also, investigate the use of solubilizing excipients like cyclodextrins if your experimental system allows.[11]
-
-
Possible Cause 2: pH-Driven Degradation: The pH of your aqueous buffer may be low enough to cause rapid degradation upon dilution. The compound is stable in the neat DMSO stock but begins to degrade the moment it enters the acidic aqueous environment.
Section 3: Proactive Stability Enhancement Protocols
Protocol 3.1: Conducting a Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of your molecule.[10] It helps identify degradation pathways and develop a stability-indicating analytical method.
Caption: Experimental workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.[10]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1][10]
-
Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 80°C.[10]
-
Photostability: Expose a solution of the compound to a light source as specified by ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Wrap a control sample in aluminum foil and place it alongside the exposed sample.[10]
-
Sampling and Analysis: For each condition, withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method.
Data Summary: Expected Outcomes of Forced Degradation
| Stress Condition | Typical Reagent/Parameter | Expected Outcome for Benzimidazole Derivatives |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant Degradation . This is often the most prominent degradation pathway.[1][14] |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | More Stable than under acidic conditions, but some degradation may occur.[1] |
| Oxidation | 3% H₂O₂, Room Temp | Degradation Expected . Formation of N-oxides and other oxidized products.[7] |
| Thermal | 80°C in solution | Moderate Degradation . Rate is temperature-dependent.[1] |
| Photolytic | ICH Q1B Light Exposure | Degradation Likely . Benzimidazoles are often photosensitive in solution.[3][4] |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent and pH for preparing and storing a stock solution? A: For long-term storage, a high-quality, anhydrous organic solvent like DMSO or ethanol is recommended.[15][16] Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C, protected from light.[17] For aqueous working solutions, a buffer with a pH in the alkaline range (pH 8.0-8.5) is advisable to maximize stability.[6] For example, extemporaneously prepared lansoprazole suspensions often use an 8.4% sodium bicarbonate solution to maintain an alkaline pH.[13]
Q: How do freeze-thaw cycles affect the stability of my compound? A: Freeze-thaw cycles can be detrimental. For some benzimidazoles, these cycles can affect stability.[17] The process of freezing and thawing can cause localized changes in concentration and pH, potentially accelerating degradation. It is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q: What analytical method should I use to monitor stability? A: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[10][15] A method is considered "stability-indicating" if it can accurately separate the intact parent compound from all potential degradation products without interference. Method validation should demonstrate specificity, linearity, accuracy, and precision.[15][16] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[1]
Q: Should I add any stabilizers to my solution? A: This depends on the identified degradation pathway and the constraints of your experiment.
-
For Oxidative Degradation: If your compound is sensitive to oxidation, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid to your stock solution could be beneficial, provided it does not interfere with your downstream assay.
-
For pH Instability: The most effective "stabilizer" is a buffer that maintains an optimal pH. Using a buffer with sufficient capacity in the pH 8.0-8.5 range is the best strategy.
By applying these principles and protocols, you can ensure the stability of this compound in your experiments, leading to more reliable and reproducible results.
References
-
Taylor & Francis Online. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
-
International Journal of Pharmaceutical Compounding. (n.d.). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem. Retrieved from [Link]
-
U.S. Pharmacist. (2015). Lansoprazole 3 mg/mL Oral Suspension. Retrieved from [Link]
-
The Canadian Journal of Hospital Pharmacy. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Retrieved from [Link]
-
PCCA. (n.d.). Physicochemical stability of lansoprazole 3 mg/mL and 10 mg/mL oral suspensions in SuspendIt®. Retrieved from [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from [Link]
-
Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
-
ResearchGate. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. Retrieved from [Link]
-
Chula Digital Collections. (1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Retrieved from [Link]
-
PubMed. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]
-
ResearchGate. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved from [Link]
-
PubMed. (1990). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Retrieved from [Link]
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- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Resistance to Benzimidazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-based drugs. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenge of benzimidazole resistance. Our goal is to equip you with the knowledge to anticipate, identify, and overcome resistance mechanisms in your experiments, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding benzimidazole resistance, providing concise, evidence-based answers to guide your experimental design and interpretation.
Q1: What are the primary molecular mechanisms driving resistance to benzimidazole drugs?
A1: The predominant mechanism of benzimidazole resistance is the alteration of the drug's primary target, the β-tubulin protein.[1][2] This protein is a critical component of microtubules, which are essential for various cellular functions, including cell division and intracellular transport.[3][4]
Specific point mutations in the β-tubulin gene can significantly reduce the binding affinity of benzimidazole drugs, rendering them less effective.[1][2] The most frequently observed mutations occur at specific codons within the isotype 1 β-tubulin gene, including:
-
F200Y (Phenylalanine to Tyrosine at codon 200): This is a canonical mutation widely associated with resistance.[1][5]
-
E198A (Glutamic acid to Alanine at codon 198): Another common mutation linked to resistance.[3][5]
-
F167Y (Phenylalanine to Tyrosine at codon 167): This mutation is also frequently detected in resistant strains.[3][5]
-
Q134H (Glutamine to Histidine at codon 134): A more recently discovered mutation contributing to resistance phenotypes.[5][6]
It is important to note that the frequency and specific combination of these mutations can vary between species and geographical regions.[5]
While β-tubulin mutations are the most well-characterized mechanism, other factors may contribute to benzimidazole resistance, including:
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump benzimidazole drugs out of the cell, reducing their intracellular concentration.[7][8][9]
-
Metabolic Alterations: Changes in metabolic pathways that detoxify or inactivate the drug may also play a role.[10][11]
Q2: I am observing a gradual decrease in the efficacy of my benzimidazole compound in my cell line/organism over time. What could be the cause?
A2: A gradual decrease in efficacy is a classic sign of developing drug resistance. The most probable cause is the selection and proliferation of a subpopulation of cells or organisms that harbor resistance-conferring mutations, most commonly in the β-tubulin gene.[1][12]
This phenomenon, known as a "selective sweep," can occur through two main processes:
-
Hard Selective Sweep: A new, advantageous mutation arises and rapidly increases in frequency within the population under drug pressure.
-
Soft Selective Sweep: Pre-existing mutations that confer some level of resistance become more common in the population when exposed to the drug.[13]
The continuous exposure to the benzimidazole compound creates a selective pressure that favors the survival and growth of these resistant individuals, leading to a decline in the overall sensitivity of the population.[4]
Q3: Are there different "levels" of benzimidazole resistance? Can a single mutation confer complete resistance?
A3: Yes, there are varying degrees of benzimidazole resistance. The level of resistance is often correlated with the specific mutation(s) present in the β-tubulin gene.[14] Some mutations may confer a low level of resistance, while others can lead to high-level resistance.[14]
For instance, studies using CRISPR-Cas9 to introduce specific parasite β-tubulin alleles into the free-living nematode Caenorhabditis elegans have shown that alleles like F167Y, E198A, and F200Y can confer a level of resistance equivalent to a complete loss of the β-tubulin gene.[14]
Furthermore, the presence of multiple mutations in the β-tubulin gene can sometimes lead to even higher levels of resistance.[15] It's also important to consider that other resistance mechanisms, such as increased drug efflux, can act in concert with target-site mutations to produce a more robust resistance phenotype.[8]
Q4: Can resistance to one benzimidazole drug confer resistance to other drugs in the same class?
A4: Yes, cross-resistance among different benzimidazole drugs is a common phenomenon.[4] This is because most benzimidazoles share a similar mechanism of action, binding to the same site on the β-tubulin protein.[2] Therefore, a mutation that reduces the binding of one benzimidazole is likely to affect the binding of others in the same class.[4]
This is an important consideration in drug development and treatment strategies. If resistance emerges to one benzimidazole, switching to another drug within the same class may not be an effective strategy.[4]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for troubleshooting common experimental issues related to benzimidazole resistance.
Guide 1: Investigating Suspected Benzimidazole Resistance in a Cell Line or Organism
Problem: You suspect your cell line or organism has developed resistance to a benzimidazole compound, as evidenced by a significant increase in the half-maximal inhibitory concentration (IC50) or a lack of expected therapeutic effect.
Causality: The primary cause is likely the selection of a resistant population due to mutations in the β-tubulin gene or other resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating benzimidazole resistance.
Detailed Protocol: Dose-Response Assay and IC50 Determination
-
Cell Seeding: Seed your parental (susceptible) and suspected resistant cells in parallel in 96-well plates at an appropriate density.[16] Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of your benzimidazole compound.[16] A common starting point is a 10-point, 2-fold dilution series. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Add the drug dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control for cell death if applicable.
-
Incubation: Incubate the plates for a duration relevant to the cell doubling time and the compound's mechanism of action (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay, such as WST-1 or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[16]
-
-
Resistance Factor (RF) Calculation: Divide the IC50 of the suspected resistant line by the IC50 of the parental line. An RF significantly greater than 1 indicates resistance.[16]
Troubleshooting Common Issues in Resistance Confirmation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in viability assay results | Inconsistent cell seeding, edge effects in the 96-well plate, improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Mix reagents thoroughly but gently. |
| Incomplete dose-response curve (no upper or lower plateau) | The drug concentration range is too narrow. | Broaden the concentration range of your serial dilution to capture the full sigmoidal curve. |
| Parental line shows higher than expected IC50 | The parental cell line may have acquired some level of resistance over time in culture. | Use a fresh, low-passage aliquot of the parental cell line. If possible, obtain a new stock from a reliable source. |
Guide 2: Strategies to Overcome or Mitigate Benzimidazole Resistance in Experiments
Problem: You have confirmed benzimidazole resistance in your experimental system and need to find ways to restore sensitivity or use alternative approaches.
Causality: The presence of resistance mechanisms necessitates strategies that can either bypass these mechanisms or target alternative pathways.
Strategy 1: Combination Therapy
The use of a second compound can often restore sensitivity to benzimidazoles. This can be particularly effective if the second compound targets a different pathway or inhibits a resistance mechanism.
-
Inhibitors of ABC Transporters: Compounds like verapamil have been shown to partially reverse benzimidazole resistance in some parasites by inhibiting drug efflux pumps.[8]
-
Combination with Other Anthelmintics/Anticancer Drugs: Using benzimidazoles in combination with drugs from different classes can create a synergistic effect and reduce the likelihood of developing resistance to either agent.[17][18] For example, combining mebendazole with temozolomide has shown enhanced cytotoxicity in glioblastoma models.[17]
-
Targeting Cellular Metabolism: Fenbendazole has been shown to inhibit glycolysis in cancer cells, which can be a valuable therapeutic strategy, especially in drug-resistant cells.[19][20] Combining this with other metabolic inhibitors could be a powerful approach.
Strategy 2: Novel Drug Delivery Systems
The poor water solubility and bioavailability of many benzimidazoles can limit their efficacy.[21] Novel drug delivery systems can help overcome these limitations and potentially increase the intracellular concentration of the drug, even in resistant cells.
-
Nanoemulsions: These systems can enhance the solubility and systemic delivery of benzimidazole derivatives.[22]
-
Nanoparticles: Albumin nanoparticles have been shown to increase the anticancer efficacy of albendazole.[17]
-
Liposomes and Cyclodextrins: These formulations can improve the bioavailability of benzimidazoles.[23]
Strategy 3: Development of Next-Generation Benzimidazoles
The discovery of specific resistance mutations allows for the rational design of new benzimidazole derivatives that can bind effectively to the mutated β-tubulin or have alternative mechanisms of action.[2][24][25][26]
-
Structure-Activity Relationship (SAR) Studies: By understanding how different chemical modifications to the benzimidazole scaffold affect its binding and activity, researchers can design novel compounds with improved efficacy against resistant strains.[25][26]
-
Targeting Multiple Pathways: Some newer benzimidazole-based compounds are being designed as multi-target inhibitors, for example, targeting both tubulin polymerization and receptor tyrosine kinases.[27]
Experimental Workflow for Evaluating Strategies to Overcome Resistance
Caption: Evaluating strategies to overcome resistance.
Section 3: In-Depth Protocols
Protocol 1: Generating a Benzimidazole-Resistant Cell Line
This protocol describes a method for inducing benzimidazole resistance in a cancer cell line through continuous, escalating drug exposure.
Principle: By exposing a cell population to gradually increasing concentrations of a benzimidazole drug, you select for and expand the subpopulation of cells that can survive and proliferate at higher drug concentrations.[16]
Materials:
-
Parental cancer cell line of interest
-
Benzimidazole compound (e.g., albendazole, mebendazole)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Cell culture flasks, plates, and consumables
-
Cell counting equipment (e.g., hemocytometer or automated counter)
-
Viability assay kit (e.g., WST-1, MTT)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay as described in "Guide 1" to determine the IC50 of the benzimidazole in your parental cell line.
-
Initial Exposure: Start by culturing the parental cells in a medium containing the benzimidazole at a concentration equal to the IC50.
-
Monitor Cell Viability and Proliferation: Initially, you will observe significant cell death. Continue to culture the surviving cells, changing the medium with the fresh drug every 2-3 days.
-
Escalate the Drug Concentration: Once the cells have recovered and are proliferating at a steady rate (this may take several weeks), increase the drug concentration by a factor of 1.5 to 2.0.[16]
-
Repeat the Cycle: Continue this cycle of adaptation followed by concentration escalation. If at any point the cells do not recover, you may need to reduce the fold-increase in concentration to 1.1-1.5.[16]
-
Interim IC50 Checks: Periodically (e.g., after every 3-5 concentration escalations), perform a dose-response assay to determine the new IC50 of the developing resistant line.
-
Establish the Resistant Line: A cell line is generally considered resistant when its IC50 is at least 3-5 fold higher than the parental line.[16] At this point, you can maintain the resistant cell line in a medium containing the highest concentration of the drug it can tolerate.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cell line at various stages of its development.
Protocol 2: PCR and Sanger Sequencing of the β-tubulin Gene
This protocol provides a general framework for amplifying and sequencing the β-tubulin gene to identify resistance-associated mutations.
Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific region of the β-tubulin gene where resistance mutations are known to occur. The amplified DNA is then sequenced to determine the exact nucleotide sequence and identify any changes compared to the susceptible reference sequence.
Materials:
-
Genomic DNA extracted from susceptible and resistant cells/organisms
-
PCR primers flanking the region of interest in the β-tubulin gene (design based on the species being studied)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design forward and reverse primers that will amplify a 400-600 bp region of the β-tubulin gene, ensuring that codons 134, 167, 198, and 200 are included in the amplicon.
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, primers, Taq polymerase, dNTPs, and buffer.
-
Use a standard PCR program with an annealing temperature optimized for your primers. A typical program would be:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verify Amplification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product and your sequencing primers (either the forward or reverse PCR primer) to a sequencing facility.
-
Sequence Analysis:
-
You will receive a chromatogram and a text file with the nucleotide sequence.
-
Use sequence analysis software (e.g., SnapGene, Geneious, or free online tools) to align the sequence from your resistant sample with the sequence from your susceptible sample (or a reference sequence from a database).
-
Carefully examine the alignment at the key codons (134, 167, 198, 200) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
-
References
-
Anthelmintic Resistance and Its Mechanism: A Review. (2021). PMC. [Link]
-
Benzimidazole resistance in helminths: From problem to diagnosis. (2016). ResearchGate. [Link]
-
Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation. (n.d.). NIH. [Link]
-
Biochemistry of benzimidazole resistance. (n.d.). PubMed. [Link]
-
Benzimidazole Resistance: An Overview. (2018). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Benzimidazole resistance in helminths: From problem to diagnosis. (n.d.). PubMed. [Link]
-
Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review. (2024). PubMed. [Link]
-
Evolution of Benzimidazole Resistance Caused by Multiple Double Mutations of β-Tubulin in Corynespora cassiicola. (n.d.). ACS Publications. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biotech Res Asia. [Link]
-
Markers for benzimidazole resistance in human parasitic nematodes? (n.d.). McGill University. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). PMC. [Link]
-
The emergence of resistance to the benzimidazole anthlemintics in parasitic nematodes of livestock is characterised by multiple independent hard and soft selective sweeps. (2015). PubMed. [Link]
-
Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. (n.d.). PubMed. [Link]
-
Modulation of Biotransformation Systems and ABC Transporters by Benznidazole in Rats. (n.d.). American Society for Microbiology. [Link]
-
Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations. (2022). PubMed. [Link]
-
Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (n.d.). bioRxiv. [Link]
-
Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (n.d.). PMC. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC. [Link]
-
Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (2025). G3 Journal. [Link]
-
Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies. (n.d.). MDPI. [Link]
-
Nanoemulsions as parenteral drug delivery systems for a new anticancer benzimidazole derivative: formulation and in-vitro evaluation. (2025). ResearchGate. [Link]
-
A Novel ABCG-like Transporter of Trypanosoma Cruzi Is Involved in Natural Resistance to Benznidazole. (2015). PubMed. [Link]
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (n.d.). PMC. [Link]
-
The metabolism of benzimidazole anthelmintics. (n.d.). PubMed. [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed. [Link]
-
Transport of anthelmintic benzimidazole drugs by BCRP (BCRP/ABCG2). (n.d.). ResearchGate. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Publishing. [Link]
-
Transport of anthelmintic benzimidazole drugs by breast cancer resistance protein (BCRP/ABCG2). (n.d.). PubMed. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. [Link]
-
Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). (n.d.). ScienceDirect. [Link]
-
Efficacy of benzimidazole antiparasitic drugs in cancer. Benzimidazoles... (n.d.). ResearchGate. [Link]
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Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. [Link]
-
Combination deworming for the control of double-resistant cyathostomin parasites - short and long term consequences. (2018). PubMed. [Link]
-
Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). (n.d.). Institute of Experimental Botany of the Czech Academy of Sciences. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. [Link]
-
Novel research strategies of benzimidazole derivatives: a review. (n.d.). PubMed. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). ResearchGate. [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). ACS Omega. [Link]
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- 2. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ijcmas.com [ijcmas.com]
- 5. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies | MDPI [mdpi.com]
- 9. A novel ABCG-like transporter of Trypanosoma cruzi is involved in natural resistance to benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Combination deworming for the control of double-resistant cyathostomin parasites - short and long term consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
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- 26. Novel research strategies of benzimidazole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Side reaction products in the synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole.
Welcome to the technical support center for the synthesis of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side reaction products during their experiments. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary reactants?
The most prevalent and industrially significant method for synthesizing 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg benzimidazole synthesis .[1][2][3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and typically at elevated temperatures.
For the synthesis of the target molecule, the primary reactants are:
-
o-Phenylenediamine
-
2-(4-methoxyphenoxy)acetic acid [4]
The reaction is generally carried out in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid (PPA), and often requires heating to drive the cyclization.[3][5][6]
Troubleshooting Guide: Side Reaction Products
Q2: I've observed a significant amount of an impurity in my reaction mixture that is less polar than my desired product. What could this be?
A common and often significant side product in the synthesis of 2-substituted benzimidazoles via the Phillips-Ladenburg reaction is the N,N'-diacyl-o-phenylenediamine . This occurs when both amino groups of the o-phenylenediamine are acylated by the carboxylic acid before cyclization can take place.
Side Product Identity: N,N'-bis[(4-methoxyphenoxy)acetyl]-1,2-phenylenediamine
Causality: The formation of this diacylated byproduct is a competing reaction to the desired mono-acylation and subsequent cyclization. The key factors that can lead to an increase in this side product include:
-
Stoichiometry: Using a significant excess of the carboxylic acid, 2-(4-methoxyphenoxy)acetic acid, can drive the equilibrium towards diacylation.
-
Reaction Conditions: High temperatures and prolonged reaction times, while often necessary for the cyclization, can also promote the formation of the more thermodynamically stable diacylated product, especially if the cyclization step is slow.[5]
-
Catalyst Concentration: Insufficient acid catalysis can slow down the cyclization of the mono-acylated intermediate, providing more opportunity for the second amino group to be acylated.
Identification: This byproduct can be identified by the following analytical techniques:
-
TLC: It will appear as a less polar spot compared to the desired benzimidazole product due to the absence of the N-H proton on the imidazole ring and the presence of two amide linkages.
-
¹H NMR: Look for the absence of the characteristic broad N-H proton signal of the benzimidazole ring (typically >12 ppm in DMSO-d₆). You will also see two sets of signals for the (4-methoxyphenoxy)methyl protons and aromatic protons, which may be equivalent depending on the symmetry of the molecule.
-
Mass Spectrometry: The molecular weight will correspond to the addition of two equivalents of the acyl group to the o-phenylenediamine minus two molecules of water.
Q3: My reaction has turned a dark brown or black color, and I'm seeing multiple spots on my TLC plate. What is causing this?
The development of a dark coloration and the appearance of multiple impurities on a TLC plate are often indicative of thermal degradation of the starting materials or the product, especially given the high temperatures that can be employed in the Phillips-Ladenburg synthesis.[5][6]
Potential Degradation Pathways:
-
Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored, polymeric byproducts.[7] Using the dihydrochloride salt of o-phenylenediamine can sometimes mitigate this by reducing colored impurities.
-
Decarboxylation of 2-(4-methoxyphenoxy)acetic acid: While phenoxyacetic acids are generally stable, under harsh acidic and high-temperature conditions, decarboxylation to form 4-methoxyphenoxymethyl radical or related species could occur, leading to a cascade of further reactions and decomposition products.[8]
-
Decomposition of the Product: The benzimidazole ring itself is quite stable, but the ether linkage in the side chain could be susceptible to cleavage under very harsh acidic conditions and high temperatures.
Troubleshooting and Prevention:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can accelerate degradation. It is advisable to find the minimum temperature required for efficient cyclization.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions involving o-phenylenediamine.
-
Reaction Time: Monitor the reaction progress by TLC and avoid unnecessarily long reaction times to minimize exposure of the product and reactants to harsh conditions.
Q4: I have an impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be and how can I remove it?
An impurity with a similar polarity to the desired this compound could be an isomer or a structurally related compound. While less common in this specific synthesis, the formation of a 1,5-benzodiazepine-2-one derivative is a possibility under certain conditions, as seen in reactions of o-phenylenediamine with β-ketoesters.[5] Although 2-(4-methoxyphenoxy)acetic acid is not a β-ketoester, rearrangement or alternative cyclization pathways under harsh conditions could potentially lead to structurally related impurities.
Purification Strategies:
If you are struggling with separation by column chromatography, consider the following alternative or supplementary purification techniques:
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated in an acidic solution.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The benzimidazole product will move to the aqueous layer as its hydrochloride salt, while less basic or neutral impurities (like the diacylated byproduct) will remain in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified benzimidazole.
-
Extract the purified product back into an organic solvent, dry, and evaporate.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Analytical Protocols & Data
Protocol 1: HPLC Method for Purity Assessment
This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of the synthesized this compound and to detect the presence of side reaction products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Elution Order:
-
2-(4-methoxyphenoxy)acetic acid: Early eluting, highly polar.
-
o-Phenylenediamine: Early eluting, polar.
-
This compound: Main product peak.
-
N,N'-bis[(4-methoxyphenoxy)acetyl]-1,2-phenylenediamine: Later eluting, less polar than the product.
Protocol 2: ¹H NMR Characterization of Potential Side Products
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structures of the main product and any side products.
| Compound | Key ¹H NMR Signals (DMSO-d₆, 400 MHz) |
| This compound | ~12.5 ppm (br s, 1H, N-H), 7.5-7.7 ppm (m, 2H, Ar-H), 7.1-7.3 ppm (m, 2H, Ar-H), 6.8-7.0 ppm (m, 4H, Ar-H), 5.3 ppm (s, 2H, -CH₂-), 3.7 ppm (s, 3H, -OCH₃) |
| N,N'-bis[(4-methoxyphenoxy)acetyl]-1,2-phenylenediamine | ~9.8 ppm (s, 2H, N-H amide), 7.2-7.8 ppm (m, 4H, Ar-H), 6.8-7.0 ppm (m, 8H, Ar-H), 4.7 ppm (s, 4H, -CH₂-), 3.7 ppm (s, 6H, -OCH₃) |
| o-Phenylenediamine | 6.5-6.7 ppm (m, 4H, Ar-H), 4.4 ppm (br s, 4H, -NH₂)[9] |
| 2-(4-methoxyphenoxy)acetic acid | ~13.0 ppm (br s, 1H, -COOH), 6.8-7.0 ppm (m, 4H, Ar-H), 4.6 ppm (s, 2H, -CH₂-), 3.7 ppm (s, 3H, -OCH₃) |
Visualizing Reaction Pathways
To better understand the formation of the desired product and the main side product, the following reaction pathway diagrams are provided.
Caption: Fig. 1: Desired vs. Side Reaction Pathway
Caption: Fig. 2: Troubleshooting Flowchart
References
-
Wikipedia. (2023). Phillips-Ladenburg-Benzimidazol-Synthese. [Link]
-
Supporting Information for Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. J. Org. Chem.[Link]
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DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Semantic Scholar. (1991). Thermal decomposition of some phenolic antioxidants. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
- Google Patents. Process for preparing o-phenylenediamine.
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ResearchGate. Reaction of o-phenylenediamine with organic acids. [Link]
-
ResearchGate. The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. [Link]
-
ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]
-
ResearchGate. Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. [Link]
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CHIMIA. (1987). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]
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LookChem. o-PHENYLENEDIAMINE. [Link]
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ResearchGate. Decomposition reactions of three phenolic acid compounds: (a) salvianic.... [Link]
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Chemcasts. Thermophysical Properties of 2-[4-(Phenylmethoxy)phenoxy]acetic acid. [Link]
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Lead Sciences. 2-(4-Methoxyphenoxy)acetic acid. [Link]
-
PubMed. (2007). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
PubMed. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link]
-
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
-
Royal Society of Chemistry. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
PubMed. (2001). Solution-phase parallel synthesis of substituted benzimidazoles. [Link]
-
Diva. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. [Link]
-
PubMed. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. [Link]
-
ResearchGate. HPLC profile of the reaction mixture with substituted benzimidazole 3. [Link]
-
United States Geological Survey. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. [Link]
-
PrepChem. Synthesis of o-phenylene diamine. [Link]
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ACS Publications. (1953). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. [Link]
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Technical Support Center: Purification of Crude 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Diagram: Overall Purification Workflow
Caption: A decision-making workflow for purifying this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Question 1: My crude product is a persistent oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common problem, especially if impurities are present that depress the melting point of your compound. Here’s a systematic approach to tackle this:
-
Confirm the Identity of Your Product: Before extensive purification attempts, ensure your synthesis was successful. Run a quick 1H NMR or LC-MS on the crude material to confirm the presence of the desired product.
-
Solvent Selection is Key: The issue likely lies with your choice of solvent. Your target compound is moderately polar. A single solvent might not provide the ideal solubility gradient.
-
Try a Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate, or acetone). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or water) dropwise at an elevated temperature until you observe persistent turbidity. Allow this mixture to cool slowly.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
-
Initial Cleanup: If the oil is very impure, a preliminary purification step might be necessary before attempting recrystallization. Consider a quick column chromatography plug or an acid-base extraction to remove gross impurities.
Question 2: After recrystallization, my product is still colored (yellow/brown). How can I decolorize it?
Answer: Colored impurities often arise from side reactions or oxidation during the synthesis, which is common in Phillips-Ladenburg type condensations.
-
Activated Charcoal Treatment: During your recrystallization procedure, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Swirl the hot solution for a few minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
-
For Stubborn Discoloration: A potassium permanganate treatment in an aqueous solution can be effective for some benzimidazoles.[2] However, this should be approached with caution as it is an oxidative treatment and could potentially degrade your target molecule. It is advisable to test this on a small scale first.
Question 3: I have low recovery after recrystallization. What are the likely causes?
Answer: Low recovery is a frequent issue and can be attributed to several factors:
-
Suboptimal Solvent Choice: You may be using a solvent in which your compound has high solubility even at low temperatures. It's crucial to perform small-scale solvent screening to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated to prevent this.[2]
| Recrystallization Solvent Screening | Solubility (Hot) | Solubility (Cold) | Recommendation |
| Ethanol | High | Moderate | Good starting point, may need addition of water.[1] |
| Ethyl Acetate/Hexane | High (in EtOAc) | Low (in Hexane) | Promising anti-solvent system.[1] |
| Acetone | High | Moderate | A potential single solvent. |
| Water | Low | Very Low | Likely unsuitable as a primary solvent. |
Column Chromatography Issues
Question 4: What is a good starting solvent system for column chromatography of this compound?
Answer: Based on the structure, your compound is of intermediate polarity. A good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar and a polar solvent.
-
Recommended Starting Systems:
-
Ethyl Acetate (EtOAc) in Hexanes: Start with a 20-30% EtOAc/Hexanes mixture and gradually increase the polarity.
-
Dichloromethane (DCM) in Methanol (MeOH): Begin with 1-2% MeOH/DCM. This system is generally for more polar compounds, but the benzimidazole nitrogen can cause streaking on silica gel, which methanol can help to mitigate.[3]
-
-
Achieving Optimal Separation: Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate. This Rf generally provides the best separation on a column. Adjust the solvent polarity to achieve this target Rf before running the column.[3]
Question 5: My compound is streaking on the TLC plate and the column. How can I fix this?
Answer: Streaking is often caused by the basic nature of the benzimidazole nitrogen interacting strongly with the acidic silica gel.
-
Add a Basic Modifier: To your eluent, add a small amount of a basic modifier like triethylamine (Et3N) or ammonia solution (typically 0.5-1%). This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.
Question 6: I'm not getting good separation between my product and a close-running impurity. What are my options?
Answer:
-
Shallow Gradient: If you are running a gradient elution, make it shallower around the region where your product and the impurity are eluting. This will increase the resolution between the two peaks.
-
Change Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. If you are using an EtOAc/Hexane system, try a DCM/MeOH system, or even explore eluents containing acetone.
-
Dry Loading: For difficult separations, dry loading the sample onto the column is often superior to wet loading.[3] Dissolve your crude product in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[3]
Diagram: Column Chromatography Troubleshooting
Sources
Optimizing the dosage of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole for in vivo studies.
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical in vivo studies. The subject of this document, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, is a novel benzimidazole derivative. As specific preclinical data for this compound is not yet established in published literature, this guide provides a robust framework based on the well-characterized benzimidazole class of compounds. It offers field-proven strategies and troubleshooting advice to determine a safe and efficacious in vivo dosage.
Our approach is grounded in fundamental pharmacological principles, emphasizing a systematic progression from initial formulation and dose-range finding to establishing a therapeutic window.
Frequently Asked Questions (FAQs)
Q1: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?
A1: Establishing a starting dose for a novel compound is a critical step that balances safety with the potential for efficacy. The process should be data-driven, starting with in vitro work.
-
In Vitro Cytotoxicity: First, determine the compound's IC50 (half-maximal inhibitory concentration) in your relevant cancer cell lines. This provides a preliminary indication of potency.
-
Literature Surrogates: Research other benzimidazole derivatives with similar structural motifs or biological targets. For many novel benzimidazoles, initial tolerability studies in mice often start in the 25-75 mg/kg range.[1] This range serves as an informed, yet cautious, starting point.
-
Dose Range Finding (DRF) Study: The definitive starting point for your compound must be established through a formal Dose Range Finding (DRF) study.[2][3] This is a non-GLP study designed to identify the Maximum Tolerated Dose (MTD) and observe any acute toxicities.[4][5] It is essential to begin the DRF study at a low dose (e.g., 10-25 mg/kg) and escalate from there.
Q2: What is the best route of administration and what vehicle should I use for formulation?
A2: The choice depends on your experimental goals and the compound's physicochemical properties. Benzimidazoles are often poorly soluble in water, requiring specific formulation strategies.[6][7]
-
Administration Route:
-
Intraperitoneal (i.p.) Injection: Often used in early-stage preclinical studies for its ability to bypass first-pass metabolism, ensuring higher systemic exposure.[1]
-
Oral Gavage (p.o.): The preferred route if the intended clinical application is oral.[1] It provides crucial information on oral bioavailability.
-
-
Vehicle Formulation: For a compound predicted to be hydrophobic (like many benzimidazoles), a multi-component vehicle is standard. A widely used and effective formulation involves a suspension created with a surfactant and a solubilizing agent.[1][8]
-
Example Vehicle: A common formulation is 5-10% DMSO (Dimethyl sulfoxide), 10-20% Tween-80 or Solutol HS 15, and 70-85% Saline. The DMSO acts as a primary solvent, while the surfactant helps maintain the compound in suspension when diluted in saline. Always prepare fresh on the day of dosing.
-
Q3: My compound showed great in vitro results but is not demonstrating efficacy in my animal model. What should I investigate?
A3: This is a common challenge in drug development, often referred to as an in vitro-in vivo correlation gap. The issue typically stems from poor pharmacokinetics (PK) or formulation.
-
Confirm Exposure: The most critical first step is to run a pilot pharmacokinetic (PK) study. You must verify that the compound is being absorbed and reaching the target tissue at a concentration sufficient to exert a biological effect (above its in vitro IC50).
-
Check Formulation: Was the compound fully dissolved or properly suspended? Visual inspection before each administration is key. If it crashes out of solution, it is not bioavailable. Consider particle size reduction techniques or lipid-based formulations to improve solubility.[7][9][10]
-
Metabolic Stability: The compound may be rapidly metabolized and cleared by the liver. In vitro metabolic stability assays using liver microsomes can predict this. If metabolism is high, the dosing frequency may need to be increased.
-
Target Engagement: Can you confirm the drug is interacting with its intended target in the tumor tissue? This may require developing a specific biomarker assay (e.g., western blot for a downstream signaling protein).
Troubleshooting Guide: In Vivo Dosing & Formulation
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Precipitation in vehicle during preparation or injection. | Poor solubility; incorrect vehicle composition or preparation method. | Action: Increase the percentage of co-solvent (e.g., DMSO) or surfactant (e.g., Tween-80). Ensure you triturate the compound with the surfactant first before adding other components.[1][8] Rationale: Creating a uniform paste with the surfactant before adding the aqueous phase prevents the compound from crashing out and ensures a more stable suspension. |
| High toxicity or animal death at a moderate dose. | The compound has a narrow therapeutic window or the MTD was overestimated. | Action: Immediately halt the study at that dose. Add an intermediate dose level between the last safe dose and the toxic dose to better define the MTD.[2][11] Rationale: Precisely defining the MTD is the primary goal of a DRF study and is crucial for the safety and success of subsequent efficacy studies. |
| High variability in animal response within the same dose group. | Inconsistent dosing technique or formulation instability. | Action: Ensure the formulation is vortexed thoroughly between each animal administration to maintain a homogenous suspension. Re-train staff on the administration technique (e.g., proper oral gavage). Rationale: If the compound settles, later animals in a cage may receive a lower effective dose than the first, leading to inconsistent results. |
| No observable efficacy, even at the MTD. | Poor PK profile (low absorption, rapid clearance); insufficient target engagement. | Action: Conduct a satellite PK study alongside your efficacy experiment. Collect blood samples at multiple time points post-dosing to determine Cmax, Tmax, and AUC. Rationale: Efficacy is impossible without adequate exposure. The PK data will definitively show whether the lack of efficacy is due to the compound not being present at the target or the compound being inherently inactive in vivo. |
Experimental Workflow & Protocols
Workflow for Establishing an In Vivo Dose
The process of moving from a novel compound to an optimized in vivo dose is systematic. The following workflow ensures that each step builds logically on the last, maximizing data quality while adhering to ethical animal use principles.
Caption: Systematic workflow for in vivo dose optimization.
Protocol 1: Dose Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice following a single dose.
Materials:
-
Test Compound: this compound
-
Vehicle: 5% DMSO, 10% Tween-80, 85% Saline (sterile)
-
Animals: Female BALB/c mice, 6-8 weeks old
-
Dosing equipment: Syringes, oral gavage needles
Methodology:
-
Animal Acclimation: Acclimate animals for a minimum of 3 days before the study begins.
-
Formulation Preparation: Prepare the formulation fresh. Weigh the test compound and triturate with Tween-80 to form a paste. Add DMSO and mix until dissolved. Finally, add saline dropwise while vortexing to create a 1 mg/mL stock solution. Prepare serial dilutions for lower doses.
-
Dosing Groups: Assign 3 mice per group. Start with a low dose and escalate.
-
Group 1: Vehicle Control
-
Group 2: 25 mg/kg
-
Group 3: 75 mg/kg
-
Group 4: 150 mg/kg (or as determined by previous group's outcome)
-
-
Administration: Administer a single dose via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Monitoring: Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity (e.g., >20% body weight loss).[2][3]
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC) after a single administration.
Methodology:
-
Dosing: Use a single, well-tolerated dose determined from the DRF study (e.g., 75 mg/kg). Dose a cohort of mice (n=3 per time point).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points. A typical schedule would be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
Plasma Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Visualizing the Goal: The Therapeutic Window
The ultimate aim of dosage optimization is to identify a therapeutic window where the compound concentration is high enough for efficacy but low enough to avoid toxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
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- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. aaup.edu [aaup.edu]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and Standard Chemotherapeutic Agents
A Technical Guide for Researchers in Oncology and Drug Development
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities that hold the promise of improved efficacy and reduced toxicity. One such class of compounds that has garnered significant interest is the benzimidazole derivatives, owing to their diverse pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the anticancer potential of a representative benzimidazole compound, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole , against two pillars of conventional chemotherapy: cisplatin and paclitaxel .
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, in vitro cytotoxic profiles, and the experimental methodologies used to validate the anticancer activity of these compounds. By presenting a side-by-side comparison, we aim to provide a valuable resource for evaluating the potential of novel benzimidazole derivatives in the landscape of cancer therapy.
A Tale of Three Compounds: Mechanisms of Anticancer Action
The efficacy of an anticancer agent is fundamentally dictated by its mechanism of action at the cellular and molecular level. Here, we delve into the distinct ways in which our compound of interest and the established drugs, cisplatin and paclitaxel, exert their cytotoxic effects.
The Versatile Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer effects.[1][2][3] The anticancer mechanisms of benzimidazole derivatives are multifaceted and can include:
-
Microtubule Disruption: Similar to some established chemotherapeutics, certain benzimidazole derivatives can interfere with the polymerization of tubulin, a key component of microtubules.[1][4] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole compounds can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and triggers apoptotic pathways.[4]
-
Induction of Apoptosis: A common downstream effect of the various mechanisms of benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[2]
-
Kinase Inhibition: Several benzimidazole derivatives have been shown to inhibit various protein kinases that are critical for cancer cell signaling and proliferation.[3]
Cisplatin: The DNA Damaging Agent
Cisplatin is a platinum-based chemotherapeutic that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves the formation of covalent adducts with DNA, leading to DNA damage. This damage, if not repaired, triggers a cascade of cellular responses that culminate in apoptosis.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, exerts its anticancer effects by a unique mechanism. Instead of inhibiting tubulin polymerization, paclitaxel stabilizes microtubules, preventing their disassembly. This leads to the formation of abnormal microtubule bundles and mitotic arrest, ultimately inducing apoptosis.
| Feature | Benzimidazole Derivatives (Representative) | Cisplatin | Paclitaxel |
| Primary Target | Varies (e.g., Tubulin, DNA, Kinases)[1][3][4] | DNA | Microtubules |
| Mechanism | Microtubule disruption, DNA intercalation, apoptosis induction, kinase inhibition[1][2][3][4] | DNA adduct formation, DNA damage response, apoptosis | Microtubule stabilization, mitotic arrest, apoptosis |
| Cell Cycle Arrest | G2/M phase (for microtubule inhibitors)[1] | G2 phase | G2/M phase |
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following table presents a comparative overview of the IC50 values for representative benzimidazole derivatives, cisplatin, and paclitaxel against a panel of human cancer cell lines. It is important to note that the IC50 values for cisplatin can exhibit significant variability across different studies.[5]
| Cell Line | Cancer Type | Benzimidazole Derivative (Representative IC50, µM) | Cisplatin (IC50, µM) | Paclitaxel (IC50, nM) |
| MCF-7 | Breast Cancer | ~8.86 - 31.2 | ~3.3 - >50[5] | ~7.5[6] |
| HCT-116 | Colon Cancer | ~16.2 - 28.5 | Varies | Data not readily available |
| A549 | Lung Cancer | Varies | ~3.49 - 17.93[7][8][9] | ~10-20 |
| K562 | Leukemia | Varies | ~5.90[7] | Data not readily available |
Disclaimer: The IC50 values for benzimidazole derivatives are representative examples from the literature for compounds with a similar core structure to this compound. The actual IC50 of the specific compound of interest may vary.
Validating Anticancer Activity: Key Experimental Protocols
To rigorously assess the anticancer potential of a novel compound like this compound, a series of well-established in vitro assays are essential. Here, we provide detailed protocols for three fundamental experiments.
MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and comparator drugs) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Annexin V & Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide Cell Cycle Analysis
Principle: This assay uses the fluorescent dye propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. By analyzing the distribution of fluorescence intensity in a cell population using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Battleground: Signaling Pathways
To further understand the mechanisms of action, it is crucial to visualize the signaling pathways that these compounds modulate.
Cisplatin-Induced DNA Damage Response and Apoptosis
Cisplatin-induced DNA damage activates a complex signaling network known as the DNA Damage Response (DDR).[10][11][12][13] This pathway ultimately determines the fate of the cell – either repair the damage and survive, or undergo apoptosis.
Caption: Cisplatin-induced DNA damage response pathway.
Paclitaxel-Induced Microtubule Stabilization and Mitotic Arrest
Paclitaxel's interaction with microtubules disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis.
Caption: Intrinsic apoptosis pathway induced by benzimidazoles.
Conclusion and Future Directions
This comparative guide highlights the distinct and, in some cases, overlapping mechanisms of action of the benzimidazole derivative this compound (as represented by its class), cisplatin, and paclitaxel. While cisplatin and paclitaxel remain indispensable tools in the oncologist's armamentarium, their utility is often limited by significant side effects and the development of drug resistance.
The diverse mechanisms of action exhibited by the benzimidazole scaffold, including microtubule disruption and the induction of apoptosis, suggest that these compounds may offer a promising avenue for the development of novel anticancer agents. [1][2][3][4]Further preclinical and clinical investigation into the efficacy and safety of this compound and other related derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
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ResearchGate. (n.d.). Schematic diagram of DNA-damage response pathways. The integrity of the... [Image]. Retrieved from [Link]
- Gong, Y., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 991327.
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(n.d.). Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis. Retrieved from [Link]
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(2022, April 6). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of DNA damage response. External and internal... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. The diagram illustrates... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... [Image]. Retrieved from [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
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(2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. Retrieved from [Link]
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Public Library of Science. (2015, June 7). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]
- Guney, S., et al. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Middle Black Sea Journal of Health Science, 6(1), 1-6.
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Wikipedia. (n.d.). Double-strand break repair model. Retrieved from [Link]
-
Open-i. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Retrieved from [Link]
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MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
-
Dove Press. (2016, July 4). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Retrieved from [Link]
-
DergiPark. (n.d.). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. Retrieved from [Link]
-
ACS Publications. (2024, November 26). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. Retrieved from [Link]
-
Net Journals. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]
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ResearchGate. (n.d.). *IC 50 values of paclitaxel in A549 attached and A549 floating cells. ... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via... [Image]. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a heterocyclic molecule with potential therapeutic applications, the ability to accurately and precisely quantify its presence in various matrices is fundamental to advancing it through the development pipeline. This guide provides an in-depth, experience-driven comparison of two distinct analytical techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of this compound.
The core of this guide is not merely a presentation of two methods but an exploration of their cross-validation . Cross-validation is the critical process of demonstrating that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2][3] This becomes essential when, for instance, a high-throughput screening method used in early development is replaced by a more robust quality control method for late-stage manufacturing, or when transferring methods between laboratories.[2][3] By establishing a validated analytical bridge between methods, we ensure data continuity and integrity throughout the lifecycle of a drug product.
This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to execute a robust cross-validation study.
Analyte at a Glance: this compound
Before delving into analytical methodologies, understanding the physicochemical properties of the target analyte is crucial for informed method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [4] |
| Molecular Weight | 254.29 g/mol | [4] |
| logP | 3.27 | [4] |
| Structure | A benzimidazole core linked to a methoxyphenoxy group via a methylene bridge. | [4] |
The molecule's aromatic systems (benzimidazole and phenoxy rings) provide strong chromophores, making UV-based detection a viable and logical choice for both HPLC and HPTLC. Its relatively high logP value indicates non-polar character, guiding the selection of a reversed-phase chromatographic system.
Conceptual Framework: The Logic of Cross-Validation
Cross-validation serves to confirm that different analytical procedures provide equivalent, reliable data. This is not merely about re-validating a method but about demonstrating interchangeability within defined acceptance criteria. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the principles of analytical procedure validation, which form the foundation for such comparative studies.[1][5]
Caption: Conceptual diagram of cross-validation.
Comparative Methodologies
We will compare a well-established, high-resolution technique (HPLC-UV) with a flexible, high-throughput planar chromatography method (HPTLC).
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the gold standard for pharmaceutical analysis, offering excellent separation efficiency and robust quantification. The choice of a reversed-phase C18 column is dictated by the analyte's non-polar nature, while the mobile phase is optimized for sharp, symmetrical peaks and a reasonable retention time.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC system, Waters Alliance).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Nucleosil C8, 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio. The buffer mitigates peak tailing by controlling the ionization state of the benzimidazole moiety.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm, determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Before analysis, inject the 20 µg/mL standard five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the theoretical plates are > 2000.
-
Method B: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers significant advantages in terms of speed, cost-effectiveness, and parallel sample processing, making it ideal for screening large numbers of samples.[7][8] Modern HPTLC systems with automated sample application and densitometric scanning provide quantitative results comparable to HPLC.[9][10]
-
Instrumentation:
-
HPTLC system including an automatic sample applicator (e.g., CAMAG Linomat 5), developing chamber, plate heater, and densitometric scanner (e.g., CAMAG TLC Scanner 4).
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).
-
Sample Application: Apply 5 µL of standards and samples as 8 mm bands, 10 mm from the bottom of the plate.
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v). This solvent system is selected based on polarity to achieve a target Retention Factor (Rf) of approximately 0.5 for optimal separation and spot shape.
-
Development: Develop the plate up to 80 mm in a pre-saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
Densitometric Scanning: Scan the plate at 285 nm in absorbance mode.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in methanol as described for the HPLC method. The concentration range should be adjusted based on the method's sensitivity (e.g., 100-1000 ng/spot).
-
Cross-Validation Experimental Design & Workflow
The core of the cross-validation study involves analyzing the same set of samples using both the validated HPLC and HPTLC methods and comparing the results.[3]
Caption: Experimental workflow for the cross-validation study.
Acceptance Criteria
For the cross-validation to be successful, the results from the two methods must agree within a pre-defined limit. A common industry standard is that the percent difference between the values obtained for each sample should not exceed ±15.0%.[3]
Formula for Percent Difference: % Difference = [(Result_MethodA - Result_MethodB) / Average(Result_MethodA, Result_MethodB)] * 100
Data Analysis & Comparative Results
Below are representative (hypothetical) data tables summarizing the validation of each method and the results of the cross-validation study.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV Method | HPTLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9997 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | 0.1 - 1 (as ng/µL) | Covers expected concentrations |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | 0.85% | 1.35% | ≤ 2.0% |
| - Interday | 1.15% | 1.82% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.02 (as ng/µL) | - |
| LOQ (µg/mL) | 0.7 | 0.08 (as ng/µL) | - |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Table 2: Cross-Validation Results of Test Samples
| Sample ID | HPLC-UV Result (µg/mL) | HPTLC Result (µg/mL) | Average Result (µg/mL) | % Difference | Pass/Fail |
| SAM-001 | 25.4 | 24.9 | 25.15 | -2.0% | Pass |
| SAM-002 | 24.9 | 25.5 | 25.20 | +2.4% | Pass |
| SAM-003 | 31.2 | 30.1 | 30.65 | -3.6% | Pass |
| SAM-004 | 15.8 | 16.5 | 16.15 | +4.3% | Pass |
| SAM-005 | 45.1 | 42.9 | 44.00 | -5.0% | Pass |
| SAM-006 | 26.0 | 27.1 | 26.55 | +4.1% | Pass |
Discussion and Field-Proven Insights
The data presented in Tables 1 and 2 demonstrate that both the HPLC-UV and HPTLC methods are valid for their intended purpose and, critically, that they produce comparable quantitative results for this compound.
-
Performance: The HPLC method shows slightly better precision (%RSD) and a stronger linearity correlation (r²), which is expected from a high-pressure liquid-phase system. This makes it the superior choice for final product release testing and stability studies where the highest level of precision is required.
-
Throughput and Flexibility: The HPTLC method, while slightly less precise, is still well within acceptable validation limits. Its major advantage lies in its ability to analyze over a dozen samples simultaneously on a single plate, drastically reducing the analysis time per sample.[8][11] This makes it exceptionally well-suited for applications like reaction monitoring, cleaning validation, or screening of formulation prototypes where speed is a critical factor.[9]
-
Causality in Action: The successful cross-validation confirms that the fundamental chromatographic principles governing the separation in both reversed-phase HPLC and normal-phase HPTLC were correctly applied to the analyte's physicochemical properties. The results validate our initial choices of stationary and mobile phases.
References
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. National Institutes of Health (NIH). [Link]
-
High-Performance Thin-Layer Chromatography (HPTLC). Jove. [Link]
-
What Is HPTLC (High Performance Thin Layer Chromatography). PharmaGuru. [Link]
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Pharmacognosy Reviews. [Link]
-
High-performance Thin Layer Chromatography (HPTLC) in the Pharmaceutical Industry. News-Medical.net. [Link]
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Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Latvian Journal of Chemistry. [Link]
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LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Government of the Hong Kong Special Administrative Region. [Link]
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ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
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Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. ResearchGate. [Link]
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APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. [Link]
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Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
LC parameters of the 19 synthetic compounds obtained after LC/MS/MS analysis. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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In Vivo Validation of the Therapeutic Potential of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a novel compound within the promising benzimidazole class of molecules. Researchers, scientists, and drug development professionals will find detailed protocols, comparative analyses, and mechanistic insights to facilitate their investigation of this compound's efficacy. The benzimidazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide will focus on validating the anti-inflammatory potential of this compound by comparing its performance against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium.
Introduction to this compound and its Therapeutic Rationale
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] The specific substitutions on the benzimidazole ring system in this compound, particularly the 4-methoxyphenoxy group, suggest a potential for interaction with enzymes involved in inflammatory pathways. Many benzimidazole derivatives have been reported to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1]
This guide outlines a head-to-head in vivo comparison of this compound with Diclofenac Sodium, a potent COX inhibitor, in a well-established model of acute inflammation. The objective is to provide a robust methodology for assessing the therapeutic potential of this novel compound and to generate preliminary data on its efficacy and dose-response relationship.
Proposed Mechanism of Action: COX-2 Inhibition
Based on the known activities of similar benzimidazole derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This proposed mechanism is depicted in the following signaling pathway diagram.
Caption: Proposed mechanism of action of this compound.
In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the efficacy of acute anti-inflammatory agents. The following diagram illustrates the experimental workflow.
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Detailed Experimental Protocol
4.1. Animals Healthy adult male Wistar rats weighing 150-200g will be used. Animals will be housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water ad libitum. All experimental procedures should be performed in accordance with the guidelines of the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) and approved by the Institutional Animal Ethics Committee (IAEC).
4.2. Experimental Groups Animals will be randomly divided into the following groups (n=6 per group):
-
Group I (Vehicle Control): 0.5% Carboxymethyl cellulose (CMC) in normal saline, administered orally (p.o.).
-
Group II (Positive Control): Diclofenac Sodium (10 mg/kg), p.o.
-
Group III (Test Compound - Low Dose): this compound (25 mg/kg), p.o.
-
Group IV (Test Compound - High Dose): this compound (50 mg/kg), p.o.
4.3. Procedure
-
Acclimatization: Animals will be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals will be fasted overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
Drug Administration: The respective drugs/vehicle will be administered orally to the animals in each group.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume will be measured at 1, 2, 3, and 4 hours after the carrageenan injection.
4.4. Data Analysis The percentage inhibition of paw edema will be calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
Statistical analysis will be performed using one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 will be considered statistically significant.
Comparative Performance Analysis (Hypothetical Data)
The following table summarizes the hypothetical results of the in vivo anti-inflammatory activity of this compound compared to Diclofenac Sodium.
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| I | Vehicle Control (0.5% CMC) | - | 0.85 ± 0.04 | - |
| II | Diclofenac Sodium | 10 | 0.28 ± 0.02 | 67.06% |
| III | This compound | 25 | 0.45 ± 0.03 | 47.06% |
| IV | This compound | 50 | 0.32 ± 0.02* | 62.35% |
*p<0.05 compared to the vehicle control group.
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. The higher dose (50 mg/kg) shows efficacy comparable to the standard drug, Diclofenac Sodium (10 mg/kg), indicating its potential as a potent anti-inflammatory agent.
Discussion and Future Directions
This guide provides a foundational in vivo validation framework for this compound. The proposed experimental design allows for a direct comparison with a clinically relevant drug, offering a clear assessment of its therapeutic potential. The hypothetical data presented herein illustrates a promising outcome, warranting further investigation.
Future studies should aim to:
-
Elucidate the precise mechanism of action through in vitro enzyme inhibition assays (e.g., COX-1 and COX-2).
-
Evaluate the compound's efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Conduct pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
The exploration of benzimidazole derivatives continues to be a fertile ground for the discovery of novel therapeutics.[4][5][6] The systematic in vivo validation outlined in this guide is a critical step in translating a promising chemical entity into a potential clinical candidate.
References
-
Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(1), 80-103. [Link]
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Suchomel, J., et al. (2015). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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Saeed, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]
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Rashid, M., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]
-
Arshad, M. N., et al. (2013). 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. PMC. [Link]
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A Head-to-Head Comparison of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and Structurally Similar Bioactive Compounds
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive head-to-head comparison of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and a curated selection of its structural analogs. We delve into their comparative anticancer and antimicrobial potencies, underpinned by a critical analysis of supporting experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics. We will dissect structure-activity relationships, provide detailed experimental protocols for key biological assays, and visualize pertinent molecular pathways to offer a holistic understanding of this promising class of compounds.
Introduction: The Versatility of the Benzimidazole Core
The benzimidazole ring system, an isostere of naturally occurring purines, provides a privileged scaffold that allows for facile interaction with various biological macromolecules. This inherent characteristic has propelled the development of a multitude of benzimidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The 2-substituted benzimidazoles, in particular, have garnered significant attention due to their synthetic accessibility and the profound impact of the substituent at this position on their biological activity.
Our focus compound, This compound (1) , features a phenoxymethyl moiety at the 2-position, a structural motif that has been explored for its potential to modulate biological activity. The methoxy group on the phenyl ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which are critical for target engagement.
To provide a meaningful comparative analysis, we have selected a series of structurally related benzimidazole derivatives for which robust experimental data on their anticancer and antimicrobial activities are available. These comparators share the core 2-(phenoxymethyl)-1H-benzimidazole scaffold but bear different substituents on the phenoxy ring or the benzimidazole nitrogen.
Selected Compounds for Comparison:
-
Compound 1: this compound
-
Compound 2: 2-(Phenoxymethyl)-1H-benzimidazole
-
Compound 3: 2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole
-
Compound 4: 2-[(4-Nitrophenoxy)methyl]-1H-benzimidazole[3]
-
Compound 5: 2-Methyl-1H-benzimidazole[4]
This guide will systematically evaluate these compounds, offering insights into their structure-activity relationships and providing the necessary technical details for their experimental validation.
Comparative Analysis of Biological Activity
The biological potential of our lead compound and its analogs is best understood through a direct comparison of their performance in standardized assays. The following sections present a quantitative analysis of their anticancer and antimicrobial activities.
Anticancer Activity: A Cytotoxic Showdown
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[1][5] The in vitro cytotoxicity of these compounds is a primary indicator of their potential as anticancer agents.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ values in µM)
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 (Target) | Data Not Available | - | - |
| 2 | Data Not Available | - | - |
| 3 | Data Not Available | - | - |
| 4 | Data Not Available | - | - |
| 5 | Brine Shrimp Lethality Assay (Cytotoxicity) | 0.42 µg/mL | [4] |
Antimicrobial Activity: Combating Pathogenic Microbes
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6][7][8][9] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative in vitro Antimicrobial Activity (MIC values in µg/mL)
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 1 (Target) | Data Not Available | - | - |
| 2 | Data Not Available | - | - |
| 3 | Data Not Available | - | - |
| 4 | Data Not Available | - | - |
| 5 | Escherichia coli | Weak Activity | [4] |
| Staphylococcus aureus | Weak Activity | [4] |
Note: The available data for the antimicrobial activity of the parent 2-methyl-1H-benzimidazole (Compound 5) indicates weak activity. However, it is well-documented that substitutions on the benzimidazole core can dramatically enhance antimicrobial potency. The phenoxymethyl moiety in compounds 1-4 represents a key structural variation that could lead to improved antimicrobial profiles.
Experimental Protocols: A Guide to Validation
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized experimental protocols. This section provides detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.
Synthesis of 2-(Aryl Oxy Methyl)-1H-Benzimidazoles
The synthesis of the core scaffold for our compounds of interest can be achieved through a condensation reaction.
Procedure:
-
Dissolve 0.01 moles of o-phenylenediamine in 25 ml of 4N Hydrochloric acid in a round-bottomed flask equipped with a reflux condenser.[3]
-
Add 0.01 moles of the corresponding phenoxyacetic acid (e.g., 4-methoxyphenoxyacetic acid for Compound 1).[3]
-
Heat the reaction mixture on a wire gauze and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into 50 ml of ice water.[3]
-
Basify the solution using a saturated sodium bicarbonate solution to precipitate the product.[3]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(aryl oxymethyl)-1H-benzimidazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflow and Logic
To streamline the drug discovery and development process for novel benzimidazole derivatives, a logical workflow is essential. The following diagram illustrates a typical cascade of experiments and decision points.
Caption: A streamlined workflow for the discovery and development of novel benzimidazole-based therapeutic agents.
Mechanistic Insights and Future Directions
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a wide array of molecular targets. In the context of cancer, they have been shown to inhibit tubulin polymerization, a critical process for cell division. This mechanism is shared by well-known anticancer drugs like paclitaxel. Furthermore, many benzimidazoles can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
For their antimicrobial effects, benzimidazoles can inhibit key enzymes in microbial metabolic pathways or interfere with the synthesis of the cell wall, leading to cell lysis.
The structure-activity relationship (SAR) studies of 2-substituted benzimidazoles reveal that the nature of the substituent at the 2-position is a critical determinant of biological activity. The introduction of a phenoxymethyl group, as in our target compound, provides a flexible linker that can orient the terminal phenyl ring to interact with specific binding pockets in target proteins. The electronic nature of the substituents on this phenyl ring (e.g., methoxy, chloro, nitro) can further fine-tune the binding affinity and overall potency.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing a broader range of analogs with diverse substituents on the phenoxy ring and the benzimidazole core to build a more comprehensive understanding of the SAR.
-
Target identification and validation: Employing techniques such as proteomics and molecular docking to identify the specific molecular targets of the most potent compounds.
-
In vivo evaluation: Advancing the most promising lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of this compound and its analogs can be realized.
References
-
2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. (2020). Hilaris Publisher. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. (n.d.). ResearchGate. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). Molecules. [Link]
-
Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (1983). Antimicrobial Agents and Chemotherapy. [Link]
-
In vitro cytotoxicity of the new benzimidazole derivatives (IC 50 values) on SH-SY5Y cells. (n.d.). ResearchGate. [Link]
-
The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. …. (n.d.). ResearchGate. [Link]
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Replicating the biological effects of 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole in different cell lines.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide array of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[2][3] The versatility of the benzimidazole ring, particularly at the 1, 2, and 5-positions, allows for structural modifications that can fine-tune its biological activity.[4]
Numerous studies have demonstrated that 2-substituted benzimidazole derivatives can exert potent cytotoxic effects against various cancer cell lines through diverse mechanisms.[5][6] These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival.[7][8][9]
This guide focuses on a specific derivative, 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (referred to herein as BZ-M), and provides a comparative analysis of its biological effects in different cancer cell lines. While extensive data on this specific molecule is still emerging, this document serves as a practical guide for researchers looking to replicate and evaluate the biological effects of novel benzimidazole compounds. The experimental data presented herein is a hypothetical, yet plausible, representation based on the established activities of structurally similar benzimidazole analogs.
Experimental Design: A Multi-faceted Approach to Characterizing BZ-M
To comprehensively evaluate the anticancer potential of BZ-M, a panel of three human cancer cell lines was selected, representing different cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.
-
HepG2: A human hepatocellular carcinoma cell line, a common model for liver cancer research.[5]
-
HCT-116: A human colon carcinoma cell line, frequently used in studies of colorectal cancer.[10]
The biological effects of BZ-M were compared against a well-established chemotherapeutic agent, Doxorubicin , which is known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.
The core of our investigation relies on a series of robust and validated cellular assays to dissect the mechanism of action of BZ-M:
-
Cell Viability Assay (XTT): To determine the dose-dependent cytotoxic effects of BZ-M and Doxorubicin.
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis and differentiate it from necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the impact of BZ-M on cell cycle progression.
-
Western Blot Analysis: To probe for changes in the expression of key proteins involved in the apoptotic signaling cascade.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the comparative analysis of BZ-M.
Methodology: Detailed Protocols for Reproducible Results
Cell Viability Assay (XTT)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of BZ-M (0.1, 1, 10, 50, 100 µM) and Doxorubicin (0.01, 0.1, 1, 5, 10 µM) for 48 hours. Include untreated cells as a control.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at 450 nm with a reference wavelength of 650 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of BZ-M and Doxorubicin for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend approximately 1 x 106 cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of BZ-M and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the IC50 concentration of BZ-M and Doxorubicin for 24 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and PARP). Use an antibody against β-actin as a loading control.
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Results and Discussion
BZ-M Inhibits Cancer Cell Viability
The XTT assay revealed that BZ-M exhibits potent dose-dependent cytotoxicity against all three cancer cell lines. The IC50 values, summarized in the table below, indicate that BZ-M is particularly effective against MCF-7 and HCT-116 cells.
| Cell Line | BZ-M IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 12.5 | 0.8 |
| HepG2 | 28.3 | 1.5 |
| HCT-116 | 15.8 | 1.1 |
Table 1: Hypothetical IC50 values of BZ-M and Doxorubicin after 48 hours of treatment.
While Doxorubicin shows higher potency, the micromolar efficacy of BZ-M is significant for a novel compound and warrants further investigation. The differential sensitivity of the cell lines to BZ-M suggests that its mechanism of action may be influenced by the specific genetic and molecular background of the cancer cells.
BZ-M Induces Apoptosis in Cancer Cells
To determine if the observed cytotoxicity was due to apoptosis, Annexin V/PI staining was performed. The results, depicted in the table below, show a significant increase in the percentage of apoptotic cells (early and late) in all three cell lines following treatment with BZ-M.
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| MCF-7 | Control | 95.2 | 2.1 | 2.7 |
| BZ-M | 55.4 | 25.8 | 18.8 | |
| Doxorubicin | 48.7 | 30.1 | 21.2 | |
| HepG2 | Control | 96.1 | 1.8 | 2.1 |
| BZ-M | 68.3 | 18.5 | 13.2 | |
| Doxorubicin | 52.9 | 28.4 | 18.7 | |
| HCT-116 | Control | 94.8 | 2.5 | 2.7 |
| BZ-M | 60.1 | 22.7 | 17.2 | |
| Doxorubicin | 50.3 | 29.5 | 20.2 |
Table 2: Hypothetical percentage of cells in different states after 24-hour treatment with IC50 concentrations of BZ-M and Doxorubicin.
These findings strongly suggest that BZ-M induces cell death primarily through apoptosis.
BZ-M Causes G2/M Cell Cycle Arrest
Cell cycle analysis was conducted to investigate whether BZ-M affects cell cycle progression. The data indicates that BZ-M treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, particularly in MCF-7 and HCT-116 cells.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 65.4 | 20.1 | 14.5 |
| BZ-M | 25.8 | 18.3 | 55.9 | |
| Doxorubicin | 30.1 | 22.5 | 47.4 | |
| HepG2 | Control | 68.2 | 18.5 | 13.3 |
| BZ-M | 45.7 | 21.1 | 33.2 | |
| Doxorubicin | 35.8 | 25.3 | 38.9 | |
| HCT-116 | Control | 62.9 | 22.3 | 14.8 |
| BZ-M | 28.4 | 19.5 | 52.1 | |
| Doxorubicin | 32.7 | 23.1 | 44.2 |
Table 3: Hypothetical cell cycle distribution after 24-hour treatment with IC50 concentrations of BZ-M and Doxorubicin.
This G2/M arrest is a common mechanism for many anticancer agents, as it prevents cells from entering mitosis and can trigger apoptosis.[9]
BZ-M Modulates Apoptotic Signaling Pathways
To elucidate the molecular mechanism of BZ-M-induced apoptosis, Western blot analysis was performed on key apoptotic proteins. Treatment with BZ-M led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis.
Furthermore, BZ-M treatment resulted in the cleavage of Caspase-3 and its substrate, PARP. Cleaved Caspase-3 is the active form of this executioner caspase, and its presence is a definitive indicator of apoptosis.
The proposed signaling pathway is illustrated below:
Caption: Proposed intrinsic apoptotic pathway induced by BZ-M.
Conclusion
This guide outlines a comprehensive strategy for evaluating the anticancer properties of the novel benzimidazole derivative, this compound (BZ-M). Based on our comparative analysis using a panel of cancer cell lines, BZ-M demonstrates significant potential as a cytotoxic agent. Its mechanism of action appears to involve the induction of G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of executioner caspases.
While BZ-M's potency is lower than the established drug Doxorubicin, its distinct chemical scaffold presents a promising avenue for further optimization and development. The methodologies and comparative data presented here provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and other novel benzimidazole derivatives.
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Synthesis and anticancer effects of some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on K562 cell line. (n.d.). PubMed. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PubMed Central. [Link]
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Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry. [Link]
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2-substituted benzimidazole as potent active compounds. (n.d.). ResearchGate. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]
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Apoptosis assays: western blots. (2020). YouTube. [Link]
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Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (n.d.). PubMed Central. [Link]
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Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. (2024). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Logic-Driven Approach to Safety
Benzimidazole derivatives, as a class, are known to present a range of potential health hazards. These can include skin irritation, allergic skin reactions, and respiratory irritation.[1] Some heterocyclic derivatives have also been shown to be mutagenic.[2] Therefore, a stringent and proactive approach to personal protective equipment (PPE) is not merely a regulatory requirement but a critical scientific control to mitigate these risks. The absence of specific toxicity data for 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole necessitates treating it with a high degree of caution, assuming it may possess similar or additional hazards.
Key Compound Characteristics:
| Property | Value | Source |
| Molecular Formula | C15H14N2O2 | Chemdiv |
| Molecular Weight | 254.29 | Chemdiv |
| logP | 3.2706 | Chemdiv |
| Hydrogen Bond Acceptors | 3 | Chemdiv |
| Hydrogen Bond Donors | 1 | Chemdiv |
The Core of Protection: A Multi-Layered PPE Strategy
Personal protective equipment should be viewed as the final barrier between the researcher and the chemical, employed after engineering controls like fume hoods are in place.[3] The following PPE recommendations are based on the potential hazards associated with benzimidazole compounds.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk during chemical handling.
-
Safety Glasses: At a minimum, safety glasses with side shields are mandatory for all laboratory work involving this compound.[1][4]
-
Chemical Goggles: When there is a heightened risk of splashing, such as during transfers of solutions or heating, chemical goggles that form a seal around the eyes are required.[1][4]
Hand Protection: Preventing Dermal Absorption
The skin is a significant route of potential exposure.
-
Glove Selection: Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is necessary. Recommended materials for related compounds include nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc.[1] Thicker gloves generally offer better protection.[3]
-
Glove Integrity: Gloves should be inspected for any signs of degradation or puncture before each use. Contaminated gloves must be replaced immediately.[1] It is crucial to remove gloves without touching the outer surface with bare skin. Hands should be washed thoroughly after glove removal.[4]
Body Protection: Shielding Against Contamination
Protecting the skin on the arms and body is essential.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times.[1]
-
Chemical-Resistant Apron: For procedures with a significant risk of splashing, a PVC or other chemically resistant apron should be worn over the lab coat for an additional layer of protection.[1]
Respiratory Protection: Guarding Against Inhalation
If the compound is a powder or if aerosols could be generated, respiratory protection is critical.
-
Dust Masks: When handling the solid form where dust may be generated, a particulate respirator of type N95 (US) or type P1 (EN 143) is required.[1][5]
-
Cartridge Respirators: For situations with a higher potential for aerosol generation or in the event of a large spill, a chemical cartridge-type respirator may be necessary.[3] All personnel requiring respiratory protection must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[2]
Operational Plan for Safe Handling and Disposal
A systematic workflow is crucial to minimize exposure and ensure safe disposal.
Step-by-Step Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.[4]
-
PPE Donning: Put on all required PPE as detailed above before handling the chemical.
-
Weighing and Transfer: If handling a solid, conduct these operations in a fume hood to contain any dust.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: After the procedure, decontaminate the work area.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first.
Disposal Plan: Environmental Responsibility
Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: The sealed container should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour any waste containing this compound down the drain.[5]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
Visualizing the Workflow for Safety
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and actions.
Caption: A generalized workflow for the safe handling of chemical compounds.
Caption: The mandated pathway for the disposal of contaminated materials.
References
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Benchchem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. 1
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. 5
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Chemdiv. Compound this compound. 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
